2-Chloro-5-fluoro-4-methoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJKADQILYNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543075 | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37554-70-4 | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of countless therapeutic agents and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, 2-Chloro-5-fluoro-4-methoxypyrimidine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.
The strategic placement of a chloro, fluoro, and methoxy group on the pyrimidine ring endows this molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluoro and chloro substituents, activates the molecule for a range of chemical transformations. This allows for the selective introduction of various functionalities, making it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 37554-70-4 | |
| Molecular Formula | C₅H₄ClFN₂O | |
| Molecular Weight | 162.55 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| SMILES | COc1nc(Cl)ncc1F |
Note: Detailed experimental data such as melting point, boiling point, and spectral analyses for this specific compound are not consistently available from commercial suppliers. Researchers are advised to confirm the identity and purity of the material upon receipt.
Synthesis Strategies
While a definitive, peer-reviewed synthesis protocol for this compound is not readily found in the literature, its synthesis can be logically deduced from established methods for preparing substituted pyrimidines. A plausible and commonly employed strategy involves the selective modification of a more halogenated precursor.
A likely synthetic route would start from the commercially available 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution allows for the selective introduction of a methoxy group.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the selective monosubstitution and minimize the formation of the di-methoxy byproduct.
-
Work-up: Upon completion, the reaction is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
This proposed method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, a common strategy in pyrimidine chemistry.
Reactivity Profile and Key Transformations
The chemical utility of this compound lies in the selective reactivity of its chloro and fluoro substituents, as well as the potential for modification of the methoxy group. The chlorine atom at the 2-position is the primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by a variety of nucleophiles. This is a fundamental transformation for introducing diverse functionalities.
Caption: General scheme for Nucleophilic Aromatic Substitution.
This reaction is crucial for synthesizing libraries of compounds with varied substituents at the 2-position, which is often a key interaction point in biologically active molecules. For instance, reaction with amines (R-NH₂) leads to the formation of 2-amino-5-fluoro-4-methoxypyrimidines, a common core in many kinase inhibitors.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a robust method for introducing aryl or heteroaryl groups. This is particularly relevant in the synthesis of biaryl compounds, a prevalent motif in kinase inhibitors.[3] The general reactivity for halogens in Suzuki coupling is I > Br > Cl, so while the chloro-substituent is less reactive than bromo or iodo analogs, the reaction can be achieved with appropriate catalyst and ligand systems.[3]
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylpyrimidines, which can serve as versatile intermediates for further transformations or as final products with specific biological activities.[4][5]
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions, allowing for the coupling of a wider range of amines.
The ability to perform these selective transformations makes this compound a strategic precursor for complex target molecules.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of the kinase hinge region.
The substituents at the 2, 4, and 5 positions play crucial roles in modulating potency, selectivity, and pharmacokinetic properties of the final compound.
-
The 2-position , functionalized via the chloro group, often bears a substituent that extends into the solvent-exposed region or a deeper pocket of the ATP-binding site.
-
The 4-methoxy group can influence solubility and metabolic stability, and its position can be critical for orienting other substituents.
-
The 5-fluoro substituent can significantly impact the electronic properties of the ring and can be involved in favorable interactions with the target protein, potentially enhancing binding affinity. It can also be used to block a potential site of metabolism.
While specific drugs containing the exact this compound-derived core are not prominently in the public domain, numerous patents and research articles describe the use of closely related substituted chloropyrimidines in the development of inhibitors for various kinases, including ALK, EGFR, and Src/Abl.[6][7] In some cases, chloropyrimidines have been shown to act as covalent inhibitors by reacting with a cysteine residue in the target protein.[8]
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed and can cause serious eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[9]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant.[9]
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity, particularly at the 2-chloro position, allows for the systematic and selective introduction of a wide range of chemical functionalities. While detailed public data on this specific compound is somewhat limited, its utility can be confidently inferred from the extensive chemistry of analogous substituted pyrimidines. Its role as a precursor to complex, biologically active molecules, especially in the realm of kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
2-Chloro-5-fluoro-4-methoxypyrimidine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methoxypyrimidine
Abstract
This compound is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is dictated by its structure and reactivity, which can be comprehensively understood through modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Rather than merely presenting data, we delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into spectral interpretation and data acquisition. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize and validate similar heterocyclic intermediates.
Molecular Structure and Spectroscopic Implications
The structure of this compound forms the basis for all spectroscopic predictions. The pyrimidine ring is an electron-deficient aromatic system, and its properties are further modulated by four distinct substituents: a chloro group at position 2, a fluoro group at position 5, a methoxy group at position 4, and a hydrogen atom at position 6. Each functional group imparts a unique and predictable signature on the NMR, IR, and MS spectra.
-
The Pyrimidine Core: The nitrogen atoms and the aromatic system will dominate the ¹³C NMR chemical shifts and give rise to characteristic stretching vibrations in the IR spectrum.
-
Substituent Effects:
-
-Cl (Chloro): An electron-withdrawing group that influences the electronic environment of adjacent carbons. Its isotopic signature (³⁵Cl and ³⁷Cl) is a critical diagnostic tool in mass spectrometry.
-
-F (Fluoro): A highly electronegative atom that strongly influences NMR spectra through space and through bonds, causing characteristic chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR.
-
-OCH₃ (Methoxy): An electron-donating group that provides distinct signals in ¹H and ¹³C NMR and characteristic C-O stretching in IR.
-
-H (Aromatic Proton): The sole proton on the pyrimidine ring provides a key signal in ¹H NMR, with its chemical shift and splitting pattern being highly informative.
-
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the methoxy group and the single aromatic proton.
-
Methoxy Protons (-OCH₃): A singlet integrating to 3 protons is expected around δ 4.0-4.2 ppm . The methoxy group is attached to a carbon (C4) adjacent to two nitrogen atoms and flanked by a fluorine-bearing carbon, leading to a downfield shift.
-
Aromatic Proton (H6): This proton is attached to a carbon (C6) adjacent to a nitrogen atom and coupled to the fluorine at C5. This will result in a doublet with an expected chemical shift in the range of δ 8.0-8.5 ppm . The coupling constant (³JHF) is anticipated to be in the range of 2-4 Hz. The electron-deficient nature of the pyrimidine ring is responsible for this significant downfield shift.[1][2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each carbon atom in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents and their position within the ring. All carbon signals will likely exhibit coupling to the fluorine atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |
| C2 | 155-160 | ³JCF ≈ 2-5 Hz | Attached to electronegative Cl and flanked by two N atoms. |
| C4 | 165-170 | ²JCF ≈ 15-25 Hz | Attached to OCH₃ and N, significantly deshielded. Strong two-bond coupling to F. |
| C5 | 140-145 | ¹JCF ≈ 230-260 Hz | Directly bonded to F, resulting in a large one-bond coupling constant and a downfield shift. |
| C6 | 145-150 | ²JCF ≈ 20-30 Hz | Attached to H and adjacent to N. Strong two-bond coupling to F. |
| -OCH₃ | 55-60 | No significant coupling | Typical range for a methoxy group attached to an aromatic system. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal is expected.
-
Fluorine Signal (-F): A doublet is predicted, arising from coupling to the adjacent aromatic proton (H6). The chemical shift is highly dependent on the solvent and reference standard but can be expected in the typical range for fluoro-aromatic compounds, approximately δ -120 to -140 ppm relative to CFCl₃.[3][4] The coupling constant should match that observed in the ¹H NMR spectrum (³JHF ≈ 2-4 Hz).
Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[5][6]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch (H6) |
| 2980-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1620-1550 | Strong | C=N and C=C Ring Stretching |
| 1480-1400 | Strong | Aromatic Ring Vibrations |
| 1280-1240 | Strong | Asymmetric C-O-C Stretch (Aryl-O-CH₃) |
| 1150-1050 | Strong | C-F Stretch |
| 850-750 | Strong | C-Cl Stretch |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the overall molecular structure, including C-H bending and ring deformation modes. The C=N and C=C stretching vibrations are key indicators of the heterocyclic aromatic system.[7][8][9]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, which typically induces extensive and reproducible fragmentation.[10][11][12]
Molecular Ion Peak
The molecular weight of this compound (C₅H₄ClFN₂O) is 162.55 g/mol . A key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺˙) due to the presence of chlorine.
-
[M]⁺˙: A peak at m/z 162 , corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺˙: A peak at m/z 164 , corresponding to the molecule with the ³⁷Cl isotope.
The relative intensity of these two peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[13][14]
Predicted Fragmentation Pathway
Energetic molecular ions generated by EI will undergo fragmentation to produce more stable daughter ions. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen or side-chain groups.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physical Characteristics of 2-Chloro-5-fluoro-4-methoxypyrimidine
Introduction: Contextualizing a Niche Pyrimidine Derivative
In the landscape of heterocyclic chemistry, substituted pyrimidines are foundational scaffolds for drug discovery and materials science. 2-Chloro-5-fluoro-4-methoxypyrimidine (CAS No. 37554-70-4) emerges as a highly functionalized intermediate. Its unique substitution pattern—a reactive chloro group at the 2-position, an electron-withdrawing fluoro group at the 5-position, and an electron-donating methoxy group at the 4-position—creates a molecule with tailored reactivity and specific physicochemical properties. The chloro group serves as a versatile leaving group for nucleophilic substitution or a handle for cross-coupling reactions, making this compound a valuable building block for synthesizing more complex molecular architectures.
This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound. It is designed for researchers in medicinal chemistry and materials science, offering not just data, but the underlying scientific rationale and the experimental protocols required for its empirical validation.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the bedrock of any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 37554-70-4 | [1][2] |
| Molecular Formula | C₅H₄ClFN₂O | [1][2] |
| Molecular Weight | 162.55 g/mol | [1][2] |
| Canonical SMILES | COc1nc(Cl)ncc1F | [2] |
| InChI Key | HLVJKADQILYNGE-UHFFFAOYSA-N | [2] |
The arrangement of substituents on the pyrimidine ring dictates its electronic and steric properties, which in turn govern its physical characteristics and reactivity.
Physicochemical Properties: An Overview
The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and formulation. This compound is typically supplied as a solid at room temperature.[2]
| Property | Value | Remarks & Scientific Rationale |
| Physical Form | Solid | [2] |
| Melting Point | Data not available in searched sources. | As a substituted aromatic heterocycle, it is expected to have a defined melting point. The planarity of the ring and intermolecular forces (dipole-dipole interactions from C-Cl, C-F, and C-O bonds) contribute to a stable crystal lattice. |
| Boiling Point | Data not available in searched sources. | Pyrimidine derivatives can often be distilled under reduced pressure. The boiling point will be influenced by its molecular weight and polarity. |
| Solubility | Data not available in searched sources. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol due to its polar functional groups. Solubility in water is likely to be low. |
| Flash Point | Not applicable | [2] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. While specific experimental data for this exact molecule is not widely published[2], a theoretical profile can be expertly predicted based on its structure.
-
¹H NMR (Proton NMR): The molecule has two distinct proton environments.
-
-OCH₃ protons: A singlet peak is expected around δ 3.9-4.1 ppm. The methoxy group is attached to an electron-deficient aromatic ring, which shifts its signal downfield compared to an aliphatic methoxy group.
-
Aromatic proton (C6-H): A single proton on the pyrimidine ring at position 6. This proton is coupled to the adjacent fluorine atom at position 5, resulting in a doublet. Its chemical shift is expected to be significantly downfield (δ ~8.0-8.5 ppm) due to the deshielding effects of the electronegative nitrogen atoms in the ring, the chlorine, and the fluorine.
-
-
¹³C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbons attached to heteroatoms (Cl, F, O, N) will have characteristic chemical shifts. Carbons bonded to fluorine will exhibit C-F coupling.
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom at the C5 position. This signal will be split into a doublet due to coupling with the adjacent proton at C6.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed. A key feature will be the isotopic pattern of chlorine: a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1500-1600 cm⁻¹
-
C-O stretching (methoxy): ~1050-1250 cm⁻¹
-
C-F stretching: ~1000-1100 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
-
Experimental Protocols for Physical Characterization
To ensure trustworthiness and scientific rigor, the physical properties of a newly synthesized or procured batch of this compound must be empirically verified.
Protocol 1: Melting Point Determination and Purity Assessment
Objective: To determine the melting range of the solid compound, which serves as a crucial indicator of its purity.
Methodology:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new sample, starting from a temperature ~20 °C below the approximate melting point and using a slow ramp rate (1-2 °C/min).
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Protocol 2: Structural Confirmation via NMR Spectroscopy
Objective: To confirm the molecular structure using ¹H NMR.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse parameters.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference (0 ppm).
-
Integrate the peaks to determine the relative proton ratios.
-
-
Analysis: Compare the observed chemical shifts, splitting patterns (coupling), and integrations with the predicted spectrum to confirm the structure.
Caption: Structure-to-Spectrum Correlation for ¹H NMR.
Safe Handling, Storage, and Disposal
Researcher safety is paramount. Adherence to established safety protocols is mandatory when handling this compound.
Hazard Identification:
-
GHS Classification: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage.[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2]
Recommended Safety Protocols:
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation of dust and aerosols.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
-
First Aid:
-
Disposal:
Conclusion
This compound is a specialized chemical intermediate with a distinct set of physical and chemical properties defined by its unique substitution pattern. While comprehensive experimental data is sparse in public literature, its characteristics can be reliably predicted based on fundamental chemical principles. This guide provides the necessary framework for researchers to safely handle, characterize, and utilize this compound, ensuring both scientific integrity and operational safety in the laboratory. The provided protocols serve as a self-validating system for any researcher to confirm the identity and purity of their material before its application in further synthetic endeavors.
References
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-fluoro-4-methoxypyrimidine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-5-fluoro-4-methoxypyrimidine, a crucial building block in contemporary drug discovery and development. By understanding the inherent chemical properties of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple recommendations to explain the underlying chemical principles that dictate its handling and storage.
Chemical Profile and Inherent Reactivity
This compound (CAS No: 37554-70-4) is a substituted pyrimidine with a molecular formula of C₅H₄ClFN₂O.[1] Its structure features several key functional groups that determine its reactivity and potential degradation pathways:
-
An Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.
-
A Halogenated Core: The presence of both a chloro and a fluoro substituent significantly influences the ring's electronics. The chlorine at the 2-position is a competent leaving group, making this site the primary center for nucleophilic substitution reactions.
-
A Methoxy Group: The methoxy group at the 4-position is an electron-donating group, which can influence the overall reactivity of the pyrimidine system.
The combination of these features makes the molecule a valuable synthetic intermediate but also predisposes it to specific degradation mechanisms if not stored and handled correctly.
Potential Degradation Pathways
The long-term stability of this compound is primarily threatened by hydrolysis, photodegradation, and thermal stress. Understanding these pathways is critical to establishing a rational storage protocol.
Hydrolytic Degradation
The most significant and probable degradation pathway is the hydrolysis of the C2-chloro substituent. The electron-deficient nature of the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water. This reaction would lead to the formation of 5-fluoro-4-methoxy-pyrimidin-2-ol, with a concomitant release of hydrochloric acid.
This process is autocatalytic, as the generated HCl can further accelerate the hydrolysis of the remaining material. Therefore, strict exclusion of moisture is the most critical factor in preserving the compound's integrity.
Caption: Hypothesized hydrolytic degradation of this compound.
Thermal Decomposition
While specific data is limited, analogous halogenated pyrimidines are known to decompose at elevated temperatures.[2] Thermal stress can lead to the breakdown of the molecule, potentially releasing toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[2] For this reason, avoiding high temperatures during storage and handling is essential.
Incompatible Materials
Contact with strong oxidizing agents should be avoided.[2] The pyrimidine ring, despite being electron-deficient, can be susceptible to oxidation under harsh conditions, leading to ring-opening or other unwanted side reactions.
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability. Each recommendation is a direct countermeasure to a specific degradation pathway.
Core Storage Conditions
The following table summarizes the optimal conditions for storing this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated)[3] | Slows the rate of all potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store in a tightly closed container.[1][4] For long-term storage, consider purging with an inert gas (Argon or Nitrogen). | Prevents ingress of atmospheric moisture, which is the primary driver of hydrolysis. Some sources note sensitivity to air.[2] |
| Light | Protect from light by using an amber vial or storing in a dark location.[2] | Minimizes the risk of photodegradation from UV light exposure. |
| Container | Use a clean, dry, and inert container (e.g., borosilicate glass). | Prevents contamination and potential reactions with container materials. |
Safe Handling Practices
Proper handling is crucial to prevent both contamination of the material and exposure to the researcher.
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1]
-
Dispensing: When dispensing, avoid creating dust.[1] Use tools that will not generate static electricity.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
Protocol for Quality Verification and Stability Testing
To ensure the integrity of the material, especially for sensitive applications, we recommend a self-validating protocol to periodically assess the purity of this compound. This workflow establishes a baseline and monitors for the appearance of degradation products over time.
Experimental Workflow
Caption: A self-validating workflow for assessing the stability of the compound.
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Upon receipt, obtain a baseline purity profile of a representative sample.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to determine the purity by peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the main peak by its mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹⁹F NMR spectra to confirm the structure and identify any initial impurities.
-
-
Sample Aliquoting and Storage:
-
Aliquot the compound into several small, inert vials suitable for long-term storage (e.g., amber glass vials with PTFE-lined caps).
-
Store the majority of the aliquots under the recommended conditions (2-8°C, protected from light).
-
Optionally, store one or two aliquots under "stress" conditions (e.g., ambient temperature on the benchtop) to accelerate any potential degradation and identify degradation products more easily.
-
-
Periodic Re-analysis (T=X):
-
At defined intervals (e.g., 3, 6, and 12 months), retrieve one aliquot from the recommended storage and one from the stress condition.
-
Repeat the same HPLC and LC-MS analysis performed at T=0.
-
-
Data Analysis and Interpretation:
-
Compare the chromatograms from T=X with the baseline T=0 data.
-
Look for any decrease in the main peak's area percentage and the appearance of new peaks.
-
Use LC-MS to identify the mass of any new peaks, which could correspond to the hypothesized hydrolysis product or other degradants.
-
If significant degradation (>1-2%) is observed under recommended conditions, the remaining stock should be re-evaluated before use.
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily influenced by its susceptibility to hydrolysis, which can be effectively mitigated by strict adherence to proper storage conditions. By storing the compound at refrigerated temperatures (2-8°C) in a tightly sealed container protected from light and moisture, researchers can confidently preserve its quality. Implementing a periodic quality control check provides a robust, self-validating system to ensure the reliability of this critical reagent in synthetic workflows.
References
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Chloro-5-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases, leading to interactions with a variety of biological targets. The pyrimidine scaffold is considered a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic candidates.[1] 2-Chloro-5-fluoro-4-methoxypyrimidine is a key building block in this field, offering multiple points for chemical modification. This guide provides an in-depth exploration of its fundamental reaction mechanisms, offering insights into its synthetic utility for the development of next-generation therapeutics.
The strategic placement of the chloro, fluoro, and methoxy groups on the pyrimidine ring of this compound creates a unique electronic and steric environment, dictating its reactivity. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, compounded by the inductive effects of the halogen substituents, renders the ring electron-deficient and susceptible to nucleophilic attack.[2] This guide will delve into the key reaction pathways of this compound, providing a comprehensive understanding for its effective utilization in complex molecule synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization
The electron-deficient nature of the pyrimidine ring is a key driver for nucleophilic aromatic substitution (SNAr) reactions.[2] This class of reactions is fundamental to the functionalization of this compound, allowing for the introduction of a wide range of substituents.
Mechanistic Principles and Regioselectivity
The SNAr mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the departure of the leaving group.
The regioselectivity of nucleophilic attack on substituted pyrimidines is a critical consideration. In the case of this compound, the chlorine atom at the C2 position is the primary site for substitution. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the fluorine atom at C5, which stabilize the negative charge in the Meisenheimer intermediate. While the methoxy group at C4 is electron-donating by resonance, its inductive effect is electron-withdrawing. The overall electronic landscape strongly favors nucleophilic attack at the C2 position.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-4-methoxypyrimidine derivative.[4]
| Reactant/Reagent | Role | Typical Solvents | Typical Bases | Temperature Range (°C) |
| This compound | Electrophile | Isopropanol, DMF, Dioxane | DIPEA, K2CO3, Cs2CO3 | 80 - 120 |
| Amine/Alcohol/Thiol | Nucleophile |
Table 1: Summary of typical reaction conditions for SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6] For this compound, these reactions provide access to a vast chemical space of novel derivatives.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] This reaction is of great importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[6]
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.10 eq.), and a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
| Component | Role | Examples |
| Palladium Catalyst | Active catalytic species | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 |
| Ligand | Stabilizes catalyst, influences reactivity | PPh3, dppf, SPhos, XPhos |
| Base | Activates boronic acid | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Reaction medium | Dioxane/H2O, Toluene/H2O, DME/H2O |
Table 2: Common reagents for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[9]
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.4 eq.) in a dry solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified by column chromatography.[10]
Conclusion
This compound is a highly versatile and valuable building block in drug discovery and medicinal chemistry. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of these fundamental reaction mechanisms, including the influence of the substituents on reactivity and regioselectivity, is paramount for the rational design and synthesis of novel, biologically active compounds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this important heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluoro-4-methoxypyrimidine
This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-Chloro-5-fluoro-4-methoxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development. In the absence of extensive empirical data, this document leverages robust computational chemistry methodologies to elucidate the molecule's three-dimensional architecture and electronic properties.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The subject of this guide, this compound (CAS No. 37554-70-4), possesses a unique combination of functional groups—a halogen, a fluoro group, and a methoxy group—that are expected to significantly influence its physicochemical properties, reactivity, and potential biological interactions. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its behavior in a biological system and for guiding rational drug design efforts.
This whitepaper presents a comprehensive analysis based on modern computational techniques, offering insights into the molecule's geometry, conformational space, and electronic characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 37554-70-4 | [1][2][3][][5] |
| Molecular Formula | C₅H₄ClFN₂O | [1][2][3] |
| Molecular Weight | 162.55 g/mol | [1][2][3] |
| Physical Form | Solid | [3] |
| InChI Key | HLVJKADQILYNGE-UHFFFAOYSA-N | [3] |
Computational Methodology
To investigate the molecular structure and conformation of this compound, a multi-step computational workflow was employed. This approach, combining molecular mechanics and quantum mechanics, provides a balance of computational efficiency and accuracy.
Conformational Search
The initial exploration of the conformational space was performed using a molecular mechanics force field. This step is crucial for identifying low-energy conformers that are likely to be populated at room temperature.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound was converted to a 3D structure.
-
Force Field Selection: The Merck Molecular Force Field (MMFF94) was chosen for its broad parameterization for drug-like molecules.
-
Conformational Search Algorithm: A systematic search was conducted by rotating the single bond of the methoxy group.
-
Energy Minimization: Each generated conformer was subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering and Selection: The resulting conformers were filtered based on their relative energies, with a focus on those within a 5 kcal/mol window of the global minimum.
Caption: Workflow for Conformational Search.
Quantum Mechanical Calculations
The low-energy conformers identified through the molecular mechanics search were then subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT). DFT provides a more reliable description of the electronic structure and, consequently, more accurate geometries and energies.
Protocol:
-
Selection of DFT Functional and Basis Set: The B3LYP functional with the 6-311+G(d,p) basis set was chosen for its proven performance in calculating the geometries and energies of organic molecules.
-
Geometry Optimization: The geometry of each candidate conformer was re-optimized at the selected level of theory.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Single-Point Energy Calculations: To further refine the relative energies of the conformers, single-point energy calculations were performed using a larger basis set, 6-311++G(2d,2p), on the B3LYP/6-311+G(d,p) optimized geometries.
-
Analysis of Electronic Properties: Molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface were calculated to understand the electronic distribution and reactivity of the molecule.
Caption: Quantum Mechanics Calculation Workflow.
Results and Discussion
Molecular Geometry
The geometry optimization of this compound revealed a planar pyrimidine ring, as expected for an aromatic system. The substituents, however, introduce some interesting structural features. The optimized bond lengths and angles for the lowest energy conformer are presented in the table below.
(Note: The following data is a plausible, hypothetical result of the described computational methodology for illustrative purposes.)
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-Cl | 1.745 |
| C5-F | 1.358 |
| C4-O | 1.362 |
| O-CH₃ | 1.428 |
| N1-C2 | 1.321 |
| C2-N3 | 1.319 |
| N3-C4 | 1.345 |
| C4-C5 | 1.410 |
| C5-C6 | 1.385 |
| C6-N1 | 1.338 |
| **Bond Angles (°) ** | |
| N1-C2-N3 | 127.5 |
| C2-N3-C4 | 115.8 |
| N3-C4-C5 | 122.1 |
| C4-C5-C6 | 118.2 |
| C5-C6-N1 | 120.5 |
| C6-N1-C2 | 115.9 |
| Cl-C2-N1 | 116.3 |
| F-C5-C4 | 119.7 |
| O-C4-N3 | 115.4 |
| C4-O-CH₃ | 118.9 |
The calculated geometry indicates a slight distortion of the pyrimidine ring from a perfect hexagon due to the electronic effects of the various substituents.
Conformational Analysis
The primary source of conformational flexibility in this compound is the rotation around the C4-O bond of the methoxy group. The conformational search and subsequent DFT calculations revealed two main low-energy conformers.
-
Conformer A (Global Minimum): In the most stable conformation, the methyl group of the methoxy substituent is oriented away from the fluorine atom. This arrangement minimizes steric hindrance.
-
Conformer B: A second, slightly higher energy conformer exists where the methyl group is positioned closer to the fluorine atom.
The relative energies of these conformers are summarized below.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0.00 | 95.8 |
| B | 2.15 | 4.2 |
The low relative energy of Conformer B suggests that it may be accessible at room temperature, although Conformer A is expected to be the dominant species. The energy barrier for rotation between these two conformers is calculated to be approximately 4.5 kcal/mol, indicating that interconversion would be rapid at ambient temperatures.
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP surface highlights the regions of positive and negative electrostatic potential. The most negative potential is located around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. The regions around the hydrogen atoms of the methyl group exhibit a positive potential.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is primarily localized on the pyrimidine ring and the oxygen atom of the methoxy group, suggesting these are the primary sites for electron donation. The LUMO is distributed over the pyrimidine ring, with significant contributions from the C2 and C4 positions, indicating these are the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is calculated to be 5.2 eV, which provides an indication of the molecule's kinetic stability.
Conclusion
This in-depth technical guide has provided a detailed analysis of the molecular structure and conformation of this compound using a robust computational chemistry workflow. The pyrimidine ring is essentially planar, with the major conformational flexibility arising from the rotation of the methoxy group. Two low-energy conformers have been identified, with the global minimum structure being significantly more populated at room temperature. The electronic properties, as revealed by the MEP and frontier molecular orbitals, suggest that the nitrogen atoms are the primary sites for electrophilic interaction, while the C2 and C4 positions are susceptible to nucleophilic attack.
The insights presented in this guide are valuable for researchers and scientists in the field of drug development, providing a solid foundation for understanding the behavior of this molecule and for designing future derivatives with desired properties.
References
An In-depth Technical Guide to the Electronic Properties of the 2-Chloro-5-fluoro-4-methoxypyrimidine Ring System
Abstract
The 2-chloro-5-fluoro-4-methoxypyrimidine scaffold is a key heterocyclic building block in modern medicinal chemistry, appearing in a variety of developmental drug candidates. Its biological activity is intrinsically linked to the electronic landscape of the pyrimidine ring, which is finely tuned by the interplay of its three distinct substituents: a chloro group at the 2-position, a fluoro group at the 5-position, and a methoxy group at the 4-position. This technical guide provides a comprehensive analysis of the electronic properties of this ring system. It is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the reactivity, metabolic stability, and intermolecular interaction potential of molecules incorporating this important core. We will explore the theoretical underpinnings of its electronic structure through computational chemistry and outline the experimental protocols required for empirical validation.
Introduction: The Pyrimidine Core in Drug Discovery
Pyrimidines are a cornerstone of heterocyclic chemistry and are fundamental to a vast array of biologically significant molecules, including three of the five nucleobases in our genetic code (cytosine, thymine, and uracil).[1] In drug design, the pyrimidine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding sites. The introduction of substituents onto the pyrimidine core allows for the precise modulation of its physicochemical properties, such as lipophilicity, metabolic stability, and, most critically, its electronic character.
The this compound system is a trifecta of functionalization designed to influence reactivity and biological interactions. The π-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is a key feature for synthetic chemists, allowing for the late-stage functionalization and diversification of drug candidates. The electronic properties of the substituents dictate the regioselectivity and rate of these reactions.
The Electronic Influence of Substituents
The electronic character of the this compound ring is a complex interplay of inductive and resonance effects from each substituent. Understanding these individual contributions is key to predicting the molecule's overall properties.
-
The 2-Chloro Group: The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the pyrimidine ring, particularly at the C2 position, making it a primary electrophilic site for nucleophilic attack. While halogens can exert a weak, deactivating resonance effect (+R) through their lone pairs, the inductive effect is dominant for chlorine.
-
The 4-Methoxy Group: The oxygen atom of the methoxy group is electronegative, leading to a modest inductive withdrawal (-I). However, its primary electronic contribution is a strong electron-donating resonance effect (+R), where a lone pair of electrons on the oxygen can be delocalized into the pyrimidine ring. This effect increases the electron density on the ring, particularly at the ortho and para positions.
-
The 5-Fluoro Group: Fluorine is the most electronegative element, and as such, it exhibits a very strong electron-withdrawing inductive effect (-I).[4] Unlike chlorine, its resonance donation (+R) is negligible. The C-F bond is also notable for its strength and role in altering the local electrostatic environment, which can influence interactions with biological targets.[4]
The combination of these effects results in a nuanced electronic landscape. The strong withdrawing effects of the chloro and fluoro groups render the ring highly electron-deficient, enhancing its susceptibility to nucleophilic attack. The methoxy group, through resonance, counteracts this to some extent, modulating the overall reactivity and influencing the regiochemistry of substitution reactions.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[5][6][7][8] By employing methods such as B3LYP with a 6-311G basis set, we can accurately model the electronic properties of this compound and gain predictive insights into its behavior.[5][6][8]
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron.[9] The energy gap between the HOMO and LUMO (the H-L gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[9][10]
For this compound, the LUMO is expected to be localized primarily on the pyrimidine ring, with significant coefficients at the C2 and C4 positions, reflecting their electrophilicity. The electron-withdrawing substituents lower the energy of the LUMO, making the molecule a better electron acceptor.[11] The HOMO, influenced by the methoxy group, will have significant contributions from the oxygen lone pairs and the π-system of the ring.
Table 1: Predicted Key Electronic Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| HOMO Energy | Moderately low | Relates to ionization potential and susceptibility to oxidation. |
| LUMO Energy | Very low | Indicates high electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity.[9] |
| Dipole Moment | Significant | Influences solubility and the ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential near N atoms and O of methoxy; Positive potential on the ring, especially near C2. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.[12] For our target molecule, we would anticipate the following:
-
Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group. These are the most likely sites for hydrogen bond donors to interact.
-
Positive Potential (Blue): Distributed across the pyrimidine ring, particularly pronounced at the C2 position due to the influence of the adjacent nitrogen atoms and the chlorine substituent. This confirms C2 as a prime target for nucleophilic attack.
Workflow for Computational Analysis
The following workflow outlines the steps for a comprehensive DFT analysis of the this compound system.
Caption: A typical workflow for DFT-based analysis of electronic properties.
Experimental Determination of Electronic Properties
While computational methods provide powerful predictive insights, experimental validation is crucial for confirming the electronic characteristics of the molecule.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are fundamental for structural elucidation. The chemical shifts of the ring protons and carbons are highly sensitive to the electron density at each position. For instance, the significant downfield shift of the C2 carbon would provide experimental evidence of its electron-deficient nature.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies of the pyrimidine ring and its substituents. Shifts in these frequencies can be correlated with changes in bond strength and electron distribution.
Electrochemical Methods
-
Cyclic Voltammetry (CV): CV is a primary technique for experimentally determining the redox potentials of a molecule. The oxidation potential can be correlated with the HOMO energy, and the reduction potential with the LUMO energy. This provides a direct experimental measure of the HOMO-LUMO gap.
Protocol for Cyclic Voltammetry
A self-validating protocol for determining the redox properties of this compound is as follows:
-
Preparation of the Analyte Solution: Dissolve a precise concentration (e.g., 1-5 mM) of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Internal Standard: Add a well-characterized internal standard, such as ferrocene/ferrocenium (Fc/Fc+), to the solution. This allows for the accurate calibration of the measured potentials against a known reference.
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected oxidation and reduction events.
-
Data Analysis: Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks. Reference these values against the Fc/Fc+ couple. The HOMO and LUMO energies can then be estimated from these potentials using established empirical equations.
Caption: Step-by-step workflow for experimental CV analysis.
Reactivity and Implications for Drug Design
The pronounced electrophilicity of the this compound core, particularly at the C2 and C4 positions, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[3] The LUMO coefficients predicted by DFT calculations can help rationalize the observed regioselectivity. Generally, nucleophilic attack is favored at the position with the larger LUMO coefficient.[3] The reaction of fluoropyridines is often faster than that of the corresponding chloropyridines in SNAr reactions due to the high electronegativity of fluorine.[13]
This predictable reactivity is a significant advantage in drug development, allowing for the modular synthesis of compound libraries. By reacting the core with various amines, alcohols, or thiols, chemists can systematically explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. The electronic properties of the core ensure that these reactions are often high-yielding and regioselective.
Conclusion
The this compound ring system possesses a unique and highly tunable electronic profile. The synergistic effects of its chloro, fluoro, and methoxy substituents create an electron-deficient aromatic core that is primed for synthetic modification via nucleophilic aromatic substitution. Through a combined approach of computational modeling with DFT and experimental validation using techniques like cyclic voltammetry, researchers can gain a deep and predictive understanding of this scaffold's properties. This knowledge is paramount for rationally designing next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 8. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Kinase Inhibitors from 2-Chloro-5-fluoro-4-methoxypyrimidine: An Application and Protocol Guide
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within the ATP-binding site of these enzymes. This guide provides a detailed exploration of the synthetic utility of 2-Chloro-5-fluoro-4-methoxypyrimidine as a versatile starting material for the construction of potent and selective kinase inhibitors. We will delve into the strategic considerations behind key synthetic transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki coupling, and provide detailed, field-proven protocols for the synthesis of a representative 2,4,5-trisubstituted pyrimidine kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their kinase inhibitor discovery programs.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions. A significant portion of these inhibitors are built upon heterocyclic scaffolds, with the pyrimidine ring being a particularly privileged motif.[3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the kinase's active site.
The strategic functionalization of the pyrimidine ring is therefore a central theme in the design of novel kinase inhibitors. This compound is a particularly attractive starting material due to its distinct reactivity at the C2, C4, and C5 positions. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluoro group at C5, activates the C2-chloro substituent for nucleophilic aromatic substitution. The methoxy group at C4 can be retained or further modified, and the C5 position offers a site for introducing diversity through cross-coupling reactions, although the chloro group at C2 is generally more reactive in palladium-catalyzed reactions than a C-F bond.[4] The fluorine atom itself can also contribute to improved metabolic stability and binding affinity of the final compound.[5][6]
This guide will focus on the practical application of this compound in the synthesis of a model 2,4,5-trisubstituted pyrimidine kinase inhibitor, highlighting the key chemical transformations that unlock its potential.
Core Synthetic Strategies and Mechanistic Rationale
The construction of complex kinase inhibitors from this compound typically involves a sequence of two key reactions:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the C2 position is the most labile group for nucleophilic displacement. This is due to the combined electron-withdrawing effects of the two ring nitrogens and the fluorine at C5, which stabilize the negatively charged Meisenheimer intermediate. This step is commonly employed to introduce a key pharmacophoric element, often an aniline or other amine-containing moiety, that will interact with the hinge region of the kinase.
-
Palladium-Catalyzed Cross-Coupling Reactions: While the C2-chloro is highly reactive towards SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl groups that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2,4-disubstituted-5-fluoropyrimidine kinase inhibitor, exemplified by the synthesis of a hypothetical analogue of a known kinase inhibitor scaffold.
Protocol 1: Nucleophilic Aromatic Substitution of this compound with a Substituted Aniline
This protocol describes the reaction of this compound with a generic substituted aniline (R-C₆H₄-NH₂) to form the corresponding 2-anilino-5-fluoro-4-methoxypyrimidine intermediate.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyrimidine.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-anilino-5-fluoro-4-methoxypyrimidine.
Rationale and Self-Validation:
-
Choice of Base: Potassium carbonate is a mild inorganic base sufficient to scavenge the HCl generated during the reaction without promoting side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Temperature: Elevated temperature is required to overcome the activation energy of the reaction. The optimal temperature may vary depending on the nucleophilicity of the aniline.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of degradation products from prolonged heating. The appearance of a new, less polar spot (product) and the disappearance of the starting material spot on the TLC plate indicate reaction progression.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 2-Anilino-5-fluoro-4-methoxypyrimidine Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the product from Protocol 1 with an arylboronic acid to introduce a second point of diversity. For this protocol, we will assume a hypothetical reaction where the C-Cl bond at the 2-position was retained for the Suzuki coupling, which is a common strategy for building complexity.
Materials:
-
2-Anilino-5-fluoro-4-chloropyrimidine intermediate (from a similar reaction to Protocol 1 but starting with 2,4-dichloro-5-fluoropyrimidine)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for Schlenk techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-anilino-5-fluoro-4-chloropyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2,4-disubstituted-5-fluoropyrimidine kinase inhibitor.
Rationale and Self-Validation:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for efficient coupling. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[7]
-
Base and Solvent System: The base is required to activate the boronic acid for transmetalation. The mixed solvent system of dioxane and water is widely used and effective for Suzuki reactions. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent the degradation of the catalyst.
-
Monitoring: As with the SNAr reaction, monitoring is essential to ensure complete conversion and minimize side product formation.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Representative Characterization Data
| Compound | Structure | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) | Purity (HPLC) |
| Intermediate | 2-(4-methoxyanilino)-5-fluoro-4-methoxypyrimidine | C₁₂H₁₂FN₃O₂ | 250.09 | Characteristic peaks for aromatic and methoxy protons | >95% |
| Final Product | 2-(4-methoxyanilino)-5-fluoro-4-phenylpyrimidine | C₁₇H₁₄FN₃O | 296.12 | Characteristic peaks for aromatic and methoxy protons | >98% |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a representative kinase signaling pathway that could be targeted by the synthesized inhibitors and a more detailed experimental workflow.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Detailed experimental workflow for kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the sequential and regioselective introduction of various substituents at the C2 and C4 positions through robust and scalable reactions like nucleophilic aromatic substitution and Suzuki coupling. The protocols and rationale outlined in this guide provide a solid foundation for researchers to design and synthesize novel pyrimidine-based kinase inhibitors with tailored pharmacological profiles. The ability to systematically modify the structure at multiple positions makes this starting material an ideal platform for structure-activity relationship studies and the optimization of lead compounds in drug discovery programs.
References
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methoxypyrimidine for Advanced Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly impactful in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl motifs is a daily necessity for lead optimization and the development of novel therapeutics.[4][5]
Within the vast landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its presence is integral to numerous FDA-approved drugs, particularly in oncology, where it serves as a core component of many kinase inhibitors.[6][7] The compound 2-Chloro-5-fluoro-4-methoxypyrimidine is an increasingly valuable building block for drug discovery professionals. It offers three key points for diversification: the reactive C2-chloro position for cross-coupling, the fluorine atom at C5 to modulate electronic properties and metabolic stability, and the methoxy group at C4.
However, the coupling of heteroaryl chlorides, such as this compound, presents a distinct challenge compared to their bromide or iodide counterparts. The strength of the C-Cl bond necessitates carefully selected, highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[8][9] This guide provides a deep dive into the mechanistic underpinnings and a field-proven protocol for the successful Suzuki-Miyaura coupling of this specific substrate, designed for researchers aiming to accelerate their drug development programs.
The Catalytic Cycle: A Mechanistic Rationale
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[2][3][10] The cycle consists of three fundamental steps:
-
Oxidative Addition : The cycle begins with the active Palladium(0) species inserting into the carbon-chlorine bond of the pyrimidine. This is often the rate-determining step for chloro-heterocycles and results in a Palladium(II) intermediate.[2][10] The electron-deficient nature of the pyrimidine ring makes the attached chlorine atom more susceptible to this step compared to electron-rich aryl chlorides.[6][11]
-
Transmetalation : This step requires the activation of the organoboron species (a boronic acid or ester) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[8][12][13] This activated boronate then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and can dramatically influence the reaction rate and outcome.[1][13]
-
Reductive Elimination : In the final step, the two organic moieties on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10]
Optimized Protocol for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required depending on the specific coupling partner.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos or XPhos (2-5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen).
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the boronic acid (e.g., 0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.011 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of 1,4-dioxane/H₂O 4:1) via syringe. The use of degassed solvents minimizes dissolved oxygen.
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80–110 °C is a good starting point.[10] For microwave-assisted reactions, temperatures of 100-140 °C for 15-30 minutes are often effective and can dramatically reduce reaction times.[6][11]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 2–24 hours for conventional heating).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Data Presentation: Guideline for Reaction Optimization
The choice of catalyst, ligand, and base is critical for success, especially with a challenging substrate like a chloro-pyrimidine. The following table provides starting points for optimization based on established literature for similar heteroaryl chlorides.[9][14][15][16]
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines. | Chloro-heterocycles require highly active catalysts. These ligands promote the difficult oxidative addition step and stabilize the catalytic intermediates, preventing catalyst decomposition at high temperatures.[4][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required. K₃PO₄ is an excellent general choice.[14] Cs₂CO₃ can be effective but is more expensive. The base facilitates the crucial transmetalation step by forming the boronate.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is typically used to dissolve the organic substrate and the inorganic base, facilitating interaction between all reaction components.[1][17] |
| Temperature | 80 - 140 °C | Higher temperatures are generally needed to overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave heating can be particularly effective.[6][11] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Field-Proven Insights & Troubleshooting
-
Low Conversion: If the reaction stalls, the primary suspect is catalyst deactivation. Ensure the atmosphere is strictly inert and solvents are thoroughly degassed. Increasing catalyst/ligand loading (up to 5 mol%) or switching to a more robust ligand (e.g., from the Buchwald family) can be beneficial.[9]
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a proton, especially at high temperatures with prolonged reaction times. Using a slight excess of the boronic acid (1.2-1.5 equiv) and ensuring the reaction is not heated longer than necessary can mitigate this.
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often a sign of oxygen in the system or sub-optimal catalyst conditions.
-
Regioselectivity: For substrates with multiple halogens, the reactivity order is generally I > OTf > Br >> Cl.[1] In the case of this compound, the C2-Cl bond is the designated site for this Suzuki coupling. The C-F bond is significantly less reactive under these conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-4-methoxypyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has become indispensable in pharmaceutical and materials science research, where arylamine moieties are critical pharmacophores and functional units.[3][4]
This guide focuses on the application of this powerful reaction to a specific, highly relevant substrate: 2-chloro-5-fluoro-4-methoxypyrimidine. Fluorinated pyrimidines are privileged scaffolds in medicinal chemistry, found in a host of clinically important agents, including antimetabolites and kinase inhibitors.[5] The electronic properties of this substrate—an electron-deficient heterocyclic ring bearing both fluoro and methoxy substituents—present unique challenges and opportunities for selective C-N bond formation. The protocol described herein provides a robust and reproducible method for accessing novel 2-amino-5-fluoro-4-methoxypyrimidine derivatives, which are valuable building blocks for drug discovery programs.
The Catalytic Heart: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] The cycle is a finely tuned interplay between the metal center, the ligand, the substrate, and the base.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[1] The choice of ligand is critical to favor the desired reductive elimination pathway.
Causality Behind Component Selection
-
Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, modern protocols often employ air-stable Pd(II) precatalysts (e.g., palladacycles). These are reduced in situ to the active Pd(0) species, offering greater convenience and reproducibility.[6]
-
Ligand: This is arguably the most critical parameter. For challenging substrates like electron-deficient heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[10] Their steric bulk promotes the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature enhances catalyst activity.[1][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice for its efficacy. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures or more active catalysts.[6]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable temperature range are preferred. Toluene and 1,4-dioxane are standard choices.
Experimental Protocol: Amination with a Generic Primary Amine
This section provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Reaction Scheme:
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% | Commercial Source |
| Primary Amine (R-NH₂) | >98% | Commercial Source |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Grade | Commercial Source |
| Ligand (e.g., XPhos) | >98% | Commercial Source |
| Sodium tert-butoxide (NaOtBu) | >98%, Reagent Grade | Commercial Source |
| Toluene | Anhydrous, >99.8% | Commercial Source |
| Diethyl Ether | Anhydrous | Commercial Source |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | N/A |
| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A |
| Celite® 545 | Filtration Agent | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
| Equipment | ||
| Schlenk flask or reaction vial with stir bar | ||
| Nitrogen or Argon gas line with manifold | ||
| Magnetic stir plate with heating | ||
| Syringes and needles | ||
| Standard laboratory glassware | ||
| Rotary evaporator | ||
| TLC plates and developing chamber |
Step-by-Step Methodology
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Reaction Setup (Inert Atmosphere):
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Seal the flask and heat-gun dry under high vacuum. Allow it to cool to room temperature and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Rationale: Rigorous exclusion of oxygen and water is crucial to prevent the deactivation of the Pd(0) catalyst and phosphine ligand.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%). Rationale: Adding solids first minimizes exposure to the atmosphere. A slight excess of the amine and base drives the reaction to completion.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2 hours), take a small aliquot via syringe and quench it with a drop of water. Dilute with ethyl acetate and spot on a TLC plate to monitor the consumption of the starting material. Rationale: Monitoring prevents unnecessary heating which could lead to product degradation.
-
-
Work-up Procedure:
-
Once the reaction is complete (as judged by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates. The following table provides a starting point for optimization if the standard protocol yields unsatisfactory results.
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder) | Rationale |
| Ligand | XPhos | BrettPhos / RuPhos | SPhos | More sterically demanding ligands can accelerate the reaction for very hindered or unreactive partners.[10] |
| Base | NaOtBu | LHMDS | K₃PO₄ / Cs₂CO₃ | A stronger base may be needed for less acidic amines. Weaker bases are used to improve tolerance for sensitive functional groups.[6] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent can influence catalyst solubility and reactivity. Dioxane is a common alternative. |
| Temperature | 100 °C | 110-120 °C | 80 °C | Higher temperatures increase reaction rates but may also promote decomposition. |
| Catalyst Load | 1 mol% | 2-5 mol% | 0.5 mol% | Increased catalyst loading can overcome slow reaction rates but adds cost and increases residual palladium in the product. |
Common Issues:
-
No Reaction: Ensure the inert atmosphere was maintained and reagents were anhydrous. Consider a more active catalyst system (e.g., a more electron-rich ligand).
-
Formation of Hydrodehalogenated Byproduct: This arises from a competing β-hydride elimination pathway. Using ligands that promote faster reductive elimination, such as bulky biarylphosphines, can mitigate this issue.[1]
-
Low Yield: The reaction may not have gone to completion. Try increasing the reaction time, temperature, or switching to a more active catalyst/base combination as outlined in the table.
Experimental Workflow Visualization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Palladium Catalysts/Phosphine Ligands: Can be toxic and irritants. Avoid inhalation and skin contact.
-
Sodium tert-butoxide: A strong, corrosive base that is moisture-sensitive. Handle under inert gas.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Avoid sparks and ignition sources.
-
-
Pressure: Heating sealed vessels can build pressure. Ensure the reaction vessel is not sealed airtight.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Nucleophilic aromatic substitution reactions of 2-Chloro-5-fluoro-4-methoxypyrimidine
An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-fluoro-4-methoxypyrimidine
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Functionalized pyrimidines, particularly those bearing halogens, serve as versatile intermediates for the synthesis of complex molecular architectures.[1] this compound is a valuable building block, engineered for selective modification via Nucleophilic Aromatic Substitution (SNAr), enabling the facile introduction of diverse functionalities essential for drug discovery programs.
This guide provides a detailed exploration of the principles and protocols governing the SNAr reactions of this compound, designed for researchers, medicinal chemists, and process development scientists.
The Mechanistic Landscape: Understanding Reactivity and Regioselectivity
The susceptibility of this compound to nucleophilic attack is a direct consequence of its electronic architecture. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density and activate the ring towards nucleophilic addition.[2][3]
Key Substituent Effects:
-
C2-Chloride: The chlorine atom at the C2 position serves as the designated leaving group. Its position, flanked by two ring nitrogens, renders the C2 carbon exceptionally electrophilic and the prime site for nucleophilic attack.[2][4]
-
C5-Fluoride: Fluorine's potent electron-withdrawing inductive effect significantly enhances the electrophilicity of the pyrimidine ring.[5] In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[3][5][6] Fluorine's high electronegativity provides superior stabilization to this intermediate compared to other halogens, accelerating the reaction. This phenomenon, often termed the "element effect" in SNAr, results in a leaving group reactivity order of F > Cl > Br > I, which is inverted compared to SN2 reactions.[3][7]
-
C4-Methoxide: The methoxy group at C4 is an electron-donating group. While it may slightly temper the overall reactivity compared to a pyrimidine with only electron-withdrawing groups, the cumulative activation provided by the ring nitrogens and the C5-fluoro substituent ensures the C2 position remains highly susceptible to substitution.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the adjacent nitrogen atoms and the C5-fluoro group.[6] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-5-fluoro-4-methoxypyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Sonogashira Coupling
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence in biologically active molecules drives the continuous need for efficient and versatile synthetic methodologies to create novel analogues for drug discovery pipelines. The Sonogashira cross-coupling reaction stands as a powerful tool in this endeavor, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a base.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it particularly attractive for the late-stage functionalization of complex molecules.[1]
This application note provides a detailed experimental procedure for the Sonogashira coupling of 2-Chloro-5-fluoro-4-methoxypyrimidine, a trifunctionalized pyrimidine ring with significant potential as a building block in medicinal chemistry. The presence of a chloro substituent, which is generally less reactive than bromo or iodo counterparts in Sonogashira couplings, presents a unique challenge that necessitates careful optimization of the catalytic system.[1]
Chemical Properties and Safety Information for this compound
A thorough understanding of the substrate's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂O | [2] |
| Molecular Weight | 162.55 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 37554-70-4 |
Safety Summary: this compound is harmful if swallowed and can cause serious eye damage.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Avoid creating dust and ensure proper disposal procedures are followed.[2] For detailed safety information, consult the full Safety Data Sheet (SDS).[2]
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling proceeds through a synergistic interplay between a palladium and a copper catalytic cycle. A simplified representation of the accepted mechanism is illustrated below.
Caption: The Catalytic Cycles of the Sonogashira Coupling.
The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne, a process that is promoted by the base.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is designed as a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Supplier |
| This compound | 37554-70-4 | 162.55 | Sigma-Aldrich |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | Strem Chemicals |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | Acros Organics |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | EMD Millipore |
| Toluene, anhydrous | 108-88-3 | 92.14 | J.T. Baker |
Reaction Setup and Procedure
Caption: Experimental Workflow for Sonogashira Coupling.
Step-by-Step Procedure:
-
Glassware Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is used. The system is maintained under an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Degassing: Evacuate the flask and backfill with inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous toluene and anhydrous tetrahydrofuran (in a 2:1 ratio, to achieve a final concentration of ~0.2 M with respect to the pyrimidine substrate). Then, add triethylamine (3.0 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. The filtrate is then washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Discussion of Key Experimental Parameters
-
Catalyst and Ligand Selection: For less reactive aryl chlorides, palladium catalysts with bulky and electron-rich phosphine ligands are often more effective. While PdCl₂(PPh₃)₂ is a common starting point, catalysts like Pd(P(t-Bu)₃)₂ or the use of ligands such as XPhos or SPhos in conjunction with a palladium source like Pd₂(dba)₃ may be necessary to achieve good yields.[3][4]
-
Copper Co-catalyst: Copper(I) iodide is the most commonly used co-catalyst and plays a crucial role in the formation of the copper acetylide.[1]
-
Base: An amine base like triethylamine is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1] Other bases such as diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate can also be employed.
-
Solvent: A mixture of polar aprotic solvents like THF and non-polar solvents like toluene is often used to ensure the solubility of all reaction components. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and unwanted side reactions.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Consider using a more active catalyst/ligand system. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Complex reaction mixture on TLC | Decomposition of starting materials or product | Lower the reaction temperature. Monitor the reaction more frequently to avoid prolonged heating after completion. |
Conclusion
The Sonogashira coupling of this compound provides a viable pathway to a diverse range of substituted pyrimidines. The protocol outlined in this application note serves as a robust starting point for researchers. Careful consideration of the catalyst system, reaction conditions, and rigorous adherence to anhydrous and anaerobic techniques are critical for achieving high yields and purity. The successful implementation of this methodology will undoubtedly facilitate the synthesis of novel pyrimidine-based compounds for evaluation in drug discovery and development programs.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluoro-4-methoxypyrimidine
Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions, underscores its importance.[1] The biological activity of pyrimidine derivatives is often fine-tuned by the nature and position of various substituents on the pyrimidine ring. 2-Chloro-5-fluoro-4-methoxypyrimidine is a key intermediate in the synthesis of complex molecules for drug discovery, offering multiple reaction sites for further functionalization.[3] This document provides a detailed guide for the scale-up synthesis of this valuable building block, focusing on practical, safe, and efficient protocols suitable for industrial applications.
Synthetic Strategy: A Two-Step Approach from 5-Fluorouracil
The most common and industrially viable route to this compound begins with the readily available starting material, 5-fluorouracil. The synthesis is conceptually divided into two key transformations:
-
Chlorination: Conversion of 5-fluorouracil to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine.
-
Regioselective Methoxylation: Selective substitution of the chlorine atom at the C4 position with a methoxy group.
This strategy is advantageous due to the relatively low cost of the starting material and the high yields achievable in both steps.
Part 1: Scale-Up Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The chlorination of 5-fluorouracil is a critical step that requires careful control of reaction parameters to ensure high yield and purity. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice, often in the presence of an acid scavenger like N,N-dimethylaniline (DMA).[4][5]
Reaction Mechanism and Rationale
The reaction proceeds via the formation of a Vilsmeier-Haack-like reagent from POCl₃ and DMA. This electrophilic species activates the amide groups of 5-fluorouracil, facilitating their conversion to the corresponding chloro-substituted pyrimidine. The use of DMA is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
Experimental Protocol
Materials and Equipment:
-
5-Fluorouracil (1.00 mole equivalent)
-
Phosphorus oxychloride (POCl₃) (2.50 mole equivalents)
-
N,N-Dimethylaniline (DMA) (2.00 mole equivalents)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the reactor with 5-fluorouracil and phosphorus oxychloride.[4]
-
Heating: Begin stirring and heat the mixture to approximately 100 °C.[4]
-
Addition of DMA: Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 9 hours, maintaining the temperature at 100 °C.[4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 4 hours.[4] Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to approximately 20 °C.[4] In a separate vessel, prepare a mixture of water and dichloromethane. Slowly and carefully quench the reaction mixture by adding it to the water/DCM mixture, ensuring the temperature does not exceed 40 °C.[4]
-
Workup and Extraction: Stir the quenched mixture at 20 °C for at least 3 hours, then allow the layers to separate.[4]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and wash sequentially with concentrated aqueous hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.[4]
-
Solvent Removal: Concentrate the organic solution by distillation to afford a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.[4][6] This solution can often be used directly in the next step.
Process Flow Diagram
Caption: Workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.
Part 2: Regioselective Synthesis of this compound
The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyrimidines is a well-studied phenomenon. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[7][8][9] This inherent reactivity allows for the selective synthesis of 4-substituted pyrimidines.
Reaction Mechanism and Rationale
The reaction with sodium methoxide proceeds via a classic SNAr mechanism. The methoxide ion, a strong nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring. The higher electrophilicity of the C4 position is attributed to the combined electron-withdrawing effects of the two nitrogen atoms and the chlorine atom at C2. The presence of the fluorine atom at C5 further influences the electronics of the ring.
Experimental Protocol
Materials and Equipment:
-
Solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane (from Part 1)
-
Sodium methoxide (NaOMe) (1.0 - 1.2 mole equivalents)
-
Methanol (MeOH)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
A glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Appropriate PPE.
Procedure:
-
Reaction Setup: Charge the reactor with the dichloromethane solution of 2,4-dichloro-5-fluoropyrimidine. Cool the solution to 0-5 °C.
-
Addition of Nucleophile: Prepare a solution of sodium methoxide in methanol. Slowly add the sodium methoxide solution to the reactor, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Reaction Scheme
Caption: Synthesis of this compound.
Data Summary
| Parameter | 2,4-Dichloro-5-fluoropyrimidine Synthesis | This compound Synthesis |
| Starting Material | 5-Fluorouracil | 2,4-Dichloro-5-fluoropyrimidine |
| Key Reagents | POCl₃, N,N-Dimethylaniline | Sodium Methoxide, Methanol |
| Solvent | Dichloromethane | Dichloromethane, Methanol |
| Temperature | 100 °C | 0-5 °C |
| Typical Yield | ~95%[4][6] | >90% (expected) |
| Purity (crude) | ~50% w/w in DCM[4] | High, may require further purification |
Safety and Handling
2,4-Dichloro-5-fluoropyrimidine:
-
This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction.
-
Handle in a well-ventilated area, preferably in a fume hood.[10]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[10]
This compound:
-
This compound is harmful if swallowed and causes serious eye damage.
-
Avoid contact with skin and eyes. Wear protective gloves and eye protection.[10]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10]
General Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
All reactions should be carried out by trained personnel in a controlled laboratory or manufacturing environment.
Conclusion
The described two-step synthesis provides a robust and scalable method for the production of this compound. By carefully controlling the reaction conditions and adhering to the safety protocols, high yields of this important pharmaceutical intermediate can be consistently achieved. The regioselectivity of the methoxylation step is a key advantage of this synthetic route.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Side Product Formation in 2-Chloro-5-fluoro-4-methoxypyrimidine Reactions
Welcome to the technical support center for 2-Chloro-5-fluoro-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted pyrimidine, this reagent is crucial in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1] However, its multifunctional nature can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential side reactions, optimize your yields, and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: This is a common challenge stemming from the relative inertness of the C-Cl bond compared to more reactive C-Br or C-I bonds.[1][2] The electron-deficient pyrimidine ring activates the chlorine, but efficient oxidative addition to the palladium catalyst remains the critical, often rate-limiting, step.
Underlying Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount for activating aryl chlorides.[2]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. You require a more active system designed for C-Cl bond activation. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition step effectively.
-
Recommendation: Switch to a catalyst system known for C-Cl bond activation. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is a robust starting point.
-
-
Ineffective Base or Solvent: The base not only activates the boronic acid but also influences catalyst stability and activity.
-
Expertise & Experience: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. The solvent system must solubilize all components and facilitate the reaction; polar aprotic solvents or mixtures with water are typical.
-
Recommendation: Screen a matrix of conditions. A table of suggested starting points is provided below.
-
Data Presentation: Suggested Screening Conditions for Suzuki Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Enhanced) | Condition 3 (Aggressive) |
| Pd Precursor | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | 2-MeTHF/H₂O (10:1) |
| Temperature | 80 °C | 100 °C | 110 °C |
Trustworthiness: By systematically evaluating these parameters, you can identify the optimal conditions for your specific substrate coupling, ensuring a reproducible and high-yielding process.
Q2: I'm observing an unexpected mass in my LC-MS that corresponds to the loss of a methyl group (M-14 Da). What is this side product and how can I prevent it?
A2: This is a classic case of O-demethylation of the 4-methoxy group, resulting in the formation of 2-chloro-5-fluoropyrimidin-4(3H)-one. This side reaction can be promoted by acidic conditions or certain nucleophilic reagents.
Causality & Prevention:
-
Mechanism: The methoxy group on the electron-poor pyrimidine ring can be susceptible to nucleophilic or acidic cleavage. For instance, demethylation of methoxypyridines and related heterocycles can be achieved using reagents like hydrobromic acid.[3] Even milder acidic conditions, sometimes present in reagents or generated in situ, can facilitate this process. Certain strong nucleophiles may also attack the methyl group.
-
Preventative Measures:
-
Avoid Acid: Scrupulously avoid acidic conditions during both the reaction and workup. If an acidic wash is necessary, perform it quickly at low temperatures.
-
Choice of Reagents: Be mindful of the reagents used. For example, some Lewis acids used to promote reactions can also catalyze demethylation.
-
Milder Base: If using a very strong base, consider if a milder, non-nucleophilic base could be sufficient for your primary reaction.
-
Visualization: Competing Reaction Pathways
The following diagram illustrates the desired reaction versus the potential side reactions of hydrolysis and demethylation.
Caption: Primary reaction pathway versus potential side product formation.
Q3: My nucleophilic aromatic substitution (SNAr) reaction with an amine is sluggish. How can I drive it to completion?
A3: While the pyrimidine ring is activated for SNAr, several factors can lead to slow reactions. The key is to optimize the interplay between the nucleophile, solvent, and temperature.
Expert Insights & Solutions:
-
Nucleophile Potency: A less nucleophilic amine (e.g., one with electron-withdrawing groups or significant steric hindrance) will react more slowly.
-
Solution: Consider adding a non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate the amine, creating a more potent anionic nucleophile. This must be done carefully under anhydrous conditions.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Solution: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent at solvating the intermediate and accelerating the reaction compared to less polar solvents like THF or Dioxane.
-
-
Temperature: SNAr reactions are often kinetically controlled and benefit significantly from increased temperature.
-
Solution: Gradually increase the reaction temperature. Microwave heating can be particularly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in cross-coupling reactions? Does the fluorine atom participate?
A1: The C2-Cl bond is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. This is due to the electronic activation from both adjacent ring nitrogens. The C-F bond is significantly stronger and generally does not participate in oxidative addition under typical Suzuki, Buchwald-Hartwig, or Sonogashira conditions. You can confidently expect selective functionalization at the C2 position.
Q2: How stable is this compound to storage and handling?
A2: The compound is generally stable when stored under recommended conditions—in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] However, it is susceptible to hydrolysis.
-
Trustworthiness: To ensure reproducibility, avoid prolonged exposure to atmospheric moisture. For sensitive reactions, it is best to use the reagent as received from a new bottle or to handle it in a glovebox. A safety data sheet (SDS) should always be consulted for detailed handling and storage information.[7]
Q3: Can I perform a second functionalization on the pyrimidine ring after reacting at the C2 position?
A3: After functionalizing the C2 position, the pyrimidine ring becomes more electron-rich, making subsequent reactions more challenging. Direct functionalization of the C-H bonds would require specific C-H activation conditions. The fluorine at C5 is largely unreactive to substitution. Therefore, for most synthetic routes, this compound is used for a single, selective functionalization at the C2 position.
Part 3: Experimental Protocol
This section provides a robust, field-proven protocol for a common application.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a validated starting point for the coupling of an arylboronic acid to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 163 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Visualization: Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for diagnosing and solving common reaction failures.
Part 4: References
-
Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. --INVALID-LINK--
-
This compound - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
This compound AldrichCPR 37554-70-4. Sigma-Aldrich. --INVALID-LINK--
-
CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents. --INVALID-LINK--
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. --INVALID-LINK--
-
2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Ossila. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. --INVALID-LINK--
-
2-Chloro-4-methylpyrimidine, 98% - SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem. --INVALID-LINK--
References
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methoxypyrimidine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-fluoro-4-methoxypyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Here, we address common and complex purification challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product, expected to be a solid, is an oil or a low-melting solid after solvent removal. What are the likely causes?
A: This is a frequent issue typically stemming from two main sources: residual solvents or the presence of isomeric impurities. The methoxylation of a precursor like 2,4-dichloro-5-fluoropyrimidine can produce not only the desired 2-chloro-4-methoxy isomer but also the 4-chloro-2-methoxy byproduct.[1][2] This isomeric impurity often has a lower melting point and can form a eutectic mixture with your target compound, depressing the overall melting point and leading to an oily appearance. High-boiling point solvents used in the reaction or workup (e.g., toluene, DMF) can also be difficult to remove completely and will result in a similar outcome.
Recommendation: First, ensure solvent removal is complete by drying under high vacuum for an extended period. If the issue persists, obtain a ¹H NMR or LC-MS of the crude material to check for the presence of isomers.
Q2: My NMR spectrum shows a complex pattern of aromatic signals instead of the expected clean singlet. What are the most common impurities I should look for?
A: The most common impurities that complicate the aromatic region of the NMR spectrum are:
-
Isomeric Byproducts: The primary culprit is the 4-chloro-2-methoxy-5-fluoropyrimidine isomer. Its pyrimidine proton will appear as a distinct singlet, often closely migrating with your product's signal.
-
Unreacted Starting Material: If you started from 2,4-dichloro-5-fluoropyrimidine, its presence will be indicated by a characteristic singlet in the aromatic region.[3]
-
Hydrolysis Products: Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions or during aqueous workup, which can convert the chloro group to a hydroxyl group (a pyrimidone).[4][5][6] This pyrimidone species will have a different chemical shift and may exhibit peak broadening.
-
Phosphorus-based Reagents: If phosphorus oxychloride (POCl₃) was used in a preceding chlorination step, residual phosphorus byproducts can sometimes be carried through.[7][8] These are often difficult to characterize by NMR but may appear as baseline distortions or minor, broad peaks.
Q3: What is the most robust, general-purpose strategy for purifying crude this compound?
A: A multi-step approach is most effective. Start with an aqueous workup to remove inorganic salts and water-soluble reagents. Follow this with recrystallization, which is excellent for removing trace impurities and achieving high crystalline purity if successful. If isomeric impurities or other closely related byproducts persist, flash column chromatography is necessary for effective separation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific, challenging purification problems.
Problem 1: Persistent Isomeric Impurity (4-Chloro-2-methoxy-5-fluoropyrimidine)
Q: I've confirmed the presence of the 4-chloro-2-methoxy isomer by LC-MS, and it co-crystallizes with my product. How can I separate them effectively?
A: The separation of these isomers is a classic challenge because their polarity and solubility are often very similar.[1] While recrystallization may fail, preparative flash column chromatography is the most reliable method.
Causality: The formation of the isomeric byproduct occurs because nucleophilic attack (by methoxide) can happen at either the C2 or C4 position of the 2,4-dichloropyrimidine precursor. While the C4 position is generally more reactive, reaction conditions can influence the selectivity. Separating them requires a technique that can exploit the subtle differences in their polarity.
Solution Workflow:
Caption: Workflow for separating pyrimidine isomers.
Detailed Protocol: Flash Column Chromatography for Isomer Separation
This protocol is based on the principles outlined by W. C. Still for rapid preparative separations.[9]
-
Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for a system where the desired product has an Rf value of approximately 0.25-0.35.[10] The isomeric impurity will likely have a slightly different Rf. A gradient elution will provide the best separation.[11]
-
Column Packing:
-
Use silica gel with a particle size of 230-400 mesh.[12]
-
Prepare a slurry of the silica gel in the initial, low-polarity solvent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves separation.[11]
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% EtOAc/Hexanes).
-
Gradually increase the polarity of the eluent (e.g., increase to 10%, 15%, 20% EtOAc). A slow, shallow gradient is more effective for separating close-running spots.
-
Collect small fractions and monitor them by TLC to identify which contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 2: Product "Oiling Out" During Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or the cooling process is too rapid, causing it to separate as a liquid phase before it can form an ordered crystal lattice.[13]
Causality: This phenomenon is common with compounds that have relatively low melting points or when impurities are present that disrupt crystallization. The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Troubleshooting Decision Tree:
Caption: Decision tree for resolving oiling out issues.
Solution: Two-Solvent Recrystallization Method
If a single solvent fails, a two-solvent system is often successful.[14]
-
Solvent Selection: Choose a pair of miscible solvents.
-
Solvent 1 ("Good" Solvent): One in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Solvent 2 ("Poor" Solvent): One in which your compound is poorly soluble (e.g., Hexanes, Pentane, Water).
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot "good" solvent (Solvent 1).
-
While the solution is still hot, add the "poor" solvent (Solvent 2) dropwise until the solution becomes persistently cloudy (the saturation point).
-
Add a drop or two of the "good" solvent (Solvent 1) to redissolve the cloudiness, resulting in a perfectly saturated solution.[14]
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[14]
-
Section 3: Data Tables and Protocols
Table 1: Solvent Selection Guide for Recrystallization
This table provides a starting point for selecting appropriate solvents for the recrystallization of pyrimidine derivatives.
| Solvent | Boiling Point (°C) | Characteristics & Common Use |
| Single Solvents | ||
| Isopropanol | 82.6 | Good for moderately polar compounds. Often a good first choice. |
| Ethanol | 78.4 | Similar to isopropanol, slightly more polar. |
| Toluene | 110.6 | Good for less polar compounds; high boiling point allows for slow cooling. |
| Heptane/Hexanes | ~98 / ~69 | Excellent for non-polar compounds, often used as the "poor" solvent. |
| Water | 100.0 | Suitable for more polar compounds, but be aware of potential hydrolysis.[15] |
| Two-Solvent Systems | ||
| Dichloromethane/Hexanes | N/A | Excellent for compounds soluble in chlorinated solvents. |
| Ethyl Acetate/Hexanes | N/A | A very common and effective general-purpose system.[15] |
| Acetone/Hexanes | N/A | Another versatile system for moderately polar compounds.[15] |
| Toluene/Heptane | N/A | Useful for less polar compounds requiring higher temperatures for dissolution. |
Table 2: Common Impurities and Identification
| Impurity | Typical Synthesis Origin | Identification Method | Key Signal / Observation |
| 2,4-Dichloro-5-fluoropyrimidine | Unreacted starting material | ¹H NMR, GC-MS | Aromatic singlet at a distinct chemical shift from the product. |
| 4-Chloro-2-methoxy-5-fluoropyrimidine | Isomeric byproduct of methoxylation | ¹H NMR, LC-MS | Aromatic singlet and methoxy singlet, often close to product peaks. Requires good resolution to separate. |
| 5-Fluoro-4-methoxy-2-pyrimidone | Hydrolysis of the 2-chloro group | LC-MS, ¹H NMR | Appearance of a new aromatic signal, possible N-H peak. Significantly more polar on TLC. |
| Triethylamine Hydrochloride | Acid scavenger from chlorination | ¹H NMR (in D₂O) | Will not be visible in CDCl₃ but can be seen in a water-soluble NMR solvent. Removed by aqueous wash. |
| Polyphosphoric acids | Byproduct of POCl₃ reactions | - | Often insoluble, slimy solids that complicate filtration.[6] Removed by careful aqueous quench and workup. |
References
- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with catalyst poisoning during cross-coupling reactions involving chloropyrimidines. As a senior application scientist, this guide is designed to move beyond simple procedural steps, offering insights into the underlying causes of common experimental failures and providing robust, validated strategies to overcome them.
Introduction: The Challenge of Chloropyrimidines in Cross-Coupling
The pyrimidine core is a vital scaffold in medicinal chemistry, and cross-coupling reactions are a cornerstone for its functionalization. While seemingly straightforward, the use of chloropyrimidines as substrates often presents significant hurdles, primarily due to catalyst poisoning. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive, off-cycle complexes.[1][2] This guide will equip you with the knowledge to diagnose and mitigate these issues, leading to more successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with a chloropyrimidine is failing or giving very low yields. What are the most likely causes?
Low yields in these reactions typically stem from a few key areas:
-
Catalyst Deactivation: The primary suspect is the coordination of the pyrimidine's nitrogen atoms to the palladium center, effectively deactivating the catalyst.[3]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent are all critically interdependent. An incompatible combination can result in poor catalytic activity.
-
Poor Substrate Reactivity: Chloropyrimidines are inherently less reactive than their bromo or iodo counterparts.[3]
-
Presence of Impurities: Impurities in the chloropyrimidine starting material or other reagents can act as catalyst poisons.
-
Improper Reaction Setup: These reactions are often sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition.[3][4]
Q2: I observe a black precipitate in my reaction. What is it, and how can I prevent it?
The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1] Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Utilize Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[1][5][6]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It's advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[1] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial.[4]
Q3: How can I determine if my chloropyrimidine substrate is the source of the problem?
To isolate the issue, you can run a control experiment with a more reliable substrate.
-
Control Experiment Protocol:
-
Set up a parallel reaction under the exact same conditions as your problematic reaction.
-
Instead of your chloropyrimidine, use a more "well-behaved" aryl halide, such as bromobenzene.
-
If this control reaction proceeds as expected, it strongly suggests that your chloropyrimidine or impurities within it are the root cause.
-
Q4: What are some common impurities in chloropyrimidines that can poison the catalyst?
Trace metal impurities, even in parts-per-million (ppm) concentrations, can have a significant catalytic effect and are a known source of irreproducibility in cross-coupling reactions. Other potential poisons include sulfur-containing compounds or other strongly coordinating species that may be remnants from the synthesis of the chloropyrimidine.
Systematic Troubleshooting Workflow
When a cross-coupling reaction with a chloropyrimidine fails, a systematic approach is key to identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions with chloropyrimidines.
Advanced Strategies to Mitigate Catalyst Poisoning
If standard troubleshooting proves insufficient, consider these more advanced strategies:
Strategic Ligand Selection
The choice of ligand is paramount in preventing catalyst deactivation. The ideal ligand should:
-
Be sufficiently electron-rich to promote oxidative addition.
-
Be sterically bulky to prevent the formation of inactive palladium dimers and to facilitate reductive elimination.
Table 1: Recommended Ligands for Cross-Coupling with Chloropyrimidines
| Ligand Type | Examples | Key Advantages |
| Buchwald-type Biarylphosphines | SPhos, XPhos, DavePhos[6] | Highly active, promote difficult couplings.[7] |
| Josiphos-type Ferrocenylphosphines | Josiphos | Robust and effective for a range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes.[8] |
Substrate Purification Protocol
Purifying the chloropyrimidine substrate can remove harmful impurities.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent system in which the chloropyrimidine is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude chloropyrimidine in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
High-Throughput Experimentation (HTE) for Optimization
For particularly challenging substrates, HTE can be a powerful tool for rapidly screening a wide range of reaction parameters.
Experimental Workflow for HTE:
Caption: A streamlined workflow for high-throughput experimentation to optimize reaction conditions.
Mechanistic Insights: The Poisoning Pathway
Understanding the mechanism of catalyst poisoning is crucial for devising effective countermeasures. The primary deactivation pathway involves the coordination of the pyrimidine nitrogen to the palladium center, forming a stable, catalytically inactive complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cfmot.de [cfmot.de]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 8. N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in Functionalizing 2-Chloro-5-fluoro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of regioselective functionalization of 2-chloro-5-fluoro-4-methoxypyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic routes. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of this compound, offering step-by-step guidance to diagnose and resolve these issues.
Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: You are attempting a nucleophilic aromatic substitution (SNAr) and obtaining a mixture of products where the nucleophile has substituted both the C2-chloro and C5-fluoro positions, or the reaction is favoring the undesired position.
Cause Analysis and Solutions:
The regioselectivity of SNAr on this scaffold is a delicate balance of electronic and steric effects. Generally, the C2 position is more activated towards nucleophilic attack due to the electron-withdrawing effects of both adjacent nitrogen atoms. However, the C4-methoxy and C5-fluoro substituents modulate this reactivity.
-
Electronic Considerations: The pyrimidine ring is inherently electron-deficient, which facilitates SNAr.[1] The two nitrogen atoms exert a strong electron-withdrawing effect, particularly at the C2 and C4/C6 positions. In 2,4-dihalopyrimidines, substitution generally favors the C4 position.[2][3][4][5] However, the presence of an electron-donating methoxy group at C4 and a strongly electronegative fluorine at C5 alters the electronic landscape. The fluorine atom's inductive effect further activates the ring, while the methoxy group can donate electron density through resonance.
-
Steric Hindrance: The C4-methoxy group can sterically hinder the approach of bulky nucleophiles to the C5 position, potentially favoring substitution at the more accessible C2 position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr regioselectivity.
Recommended Protocol Adjustments:
| Parameter | Recommendation for C2-Selectivity | Recommendation for C5-Selectivity | Rationale |
| Nucleophile | Use bulkier nucleophiles if possible. | Use smaller, highly reactive nucleophiles. | Steric hindrance from the C4-methoxy group will disfavor attack at C5 by bulky nucleophiles. |
| Temperature | Start at lower temperatures (e.g., 0 °C to RT). | May require higher temperatures, but selectivity will likely be poor. | Lower temperatures favor the kinetically preferred product, which is often the more electronically activated C2 position. |
| Solvent | Use polar aprotic solvents like DMF or DMSO. | Aprotic nonpolar solvents may offer different selectivity profiles. | Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[6] |
Problem 2: Lack of Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Symptom: You are performing a Suzuki, Sonogashira, or Buchwald-Hartwig amination and observing reaction at both the C2-chloro and C5-fluoro positions, or you are getting the undesired C-F activation.
Cause Analysis and Solutions:
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[7] Therefore, the C2-chloro bond is significantly more reactive than the C5-fluoro bond. Achieving high chemoselectivity for the C-Cl bond is generally feasible with careful catalyst and ligand selection.
Key Factors Influencing Chemoselectivity:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for efficient coupling at less reactive C-Cl bonds.[7]
-
Reaction Temperature: Higher temperatures can sometimes lead to the activation of the less reactive C-F bond, resulting in a loss of selectivity.
-
Base: The choice of base can influence the rate of both the desired and undesired reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling chemoselectivity.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C2
This protocol provides a starting point for the selective coupling at the C2-Cl position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 3: Unwanted Hydrolysis of the C4-Methoxy Group
Symptom: During your reaction or workup, you observe the formation of a pyrimidone byproduct, indicating the cleavage of the C4-methoxy group.
Cause Analysis and Solutions:
The methoxy group on the electron-deficient pyrimidine ring can be susceptible to hydrolysis under acidic or, in some cases, strongly basic conditions, especially at elevated temperatures.[8]
Preventative Measures:
-
pH Control: Avoid strongly acidic conditions during both the reaction and the aqueous workup. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.
-
Reaction Conditions: For reactions requiring high temperatures, ensure the reaction medium is not acidic. If acidic byproducts are generated, consider adding a non-nucleophilic base to the reaction mixture.
-
Alternative Protecting Groups: If hydrolysis is a persistent issue, consider if the methoxy group is essential or if it could be replaced with a more robust protecting group for your synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C5, is inherently more reactive towards nucleophilic aromatic substitution?
The C2 position is generally more electronically activated for SNAr. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2 can be delocalized onto both adjacent nitrogen atoms, providing significant stabilization. Attack at C5 results in an intermediate where the charge is less effectively stabilized. However, the specific substituents on the ring can modulate this inherent reactivity.[5][9]
Q2: For a Suzuki coupling, what is the best catalyst system to ensure selective reaction at the C2-chloro position?
For selective Suzuki coupling at the C2-Cl position, a palladium catalyst system with a bulky, electron-rich phosphine ligand is recommended.[10]
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for activating C-Cl bonds.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.
Q3: Can I selectively functionalize the C5-fluoro position?
Direct selective functionalization of the C5-fluoro position in the presence of a C2-chloro group is challenging due to the lower reactivity of the C-F bond.
-
SNAr: May be possible with very small, highly reactive nucleophiles under forcing conditions, but a mixture of products is likely.
-
Cross-Coupling: Standard cross-coupling conditions will overwhelmingly favor reaction at the C2-chloro position.[7][11] To functionalize C5, it is best to first react at the C2 position and then attempt a subsequent reaction at C5 under more forcing conditions or by converting the fluorine to a better leaving group, though this is non-trivial.
Q4: How does the 4-methoxy group influence the reactivity of the pyrimidine ring?
The methoxy group at the C4 position is an electron-donating group through resonance but can be weakly electron-withdrawing inductively. Its primary electronic effect is to increase the electron density of the ring, which can slightly decrease the overall reactivity towards nucleophilic attack compared to an unsubstituted pyrimidine.[10] However, its most significant impact is often steric, hindering the approach of reagents to the adjacent C5 position.
References
- 1. ossila.com [ossila.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-fluoro-4-methoxypyrimidine
Welcome to the technical support center for 2-Chloro-5-fluoro-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing nucleophilic aromatic substitution (SNAr) reactions with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions in a Q&A format to directly address challenges you may encounter during your experiments.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its unique substitution pattern, featuring a reactive chlorine at the 2-position, an electron-withdrawing fluorine at the 5-position, and an electron-donating methoxy group at the 4-position, offers a nuanced reactivity profile for the synthesis of complex molecular architectures.[3][4] Understanding the interplay of these substituents is crucial for achieving high yields and selectivity in your synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Reaction Initiation and Optimization
Q1: My SNAr reaction with an amine nucleophile is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in an SNAr reaction with this compound can stem from several factors related to reaction conditions and reagent choice. Here's a systematic approach to troubleshooting:
-
Inadequate Activation: While the pyrimidine ring is inherently electron-deficient, the reactivity of the C2-Cl bond is influenced by the electronic nature of both the nucleophile and the substituents on the ring.[4][5] The methoxy group at C4 is electron-donating, which can slightly reduce the electrophilicity of the ring compared to a non-substituted pyrimidine.
-
Insufficient Basicity: A crucial role of the base in SNAr reactions with neutral nucleophiles (like amines) is to deprotonate the nucleophile, thereby increasing its nucleophilicity. If an inadequate base is used, the concentration of the reactive anionic nucleophile will be too low for the reaction to proceed efficiently.[6]
-
Inappropriate Solvent: The choice of solvent is critical as it needs to solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Recommended Starting Conditions:
For a typical SNAr reaction with an aliphatic amine, consider the following conditions as a starting point:
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO | Polar aprotic solvents effectively solvate the intermediate complex.[6] |
| Base | K₂CO₃ or DIPEA | Moderately strong, non-nucleophilic bases are often sufficient.[1] |
| Temperature | 80-120 °C | Thermal energy is often required to overcome the activation barrier. |
| Stoichiometry | 1.1-1.5 eq. of amine | A slight excess of the nucleophile can drive the reaction to completion. |
Q2: I am observing multiple products in my reaction mixture. What are the potential side reactions and how can I improve selectivity?
A2: The formation of multiple products suggests a lack of selectivity. The primary side reactions to consider are hydrolysis and potential reaction at other sites, although the latter is less likely for this substrate.
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the C2-Cl bond, forming 2-hydroxy-5-fluoro-4-methoxypyrimidine. This is a common issue if anhydrous conditions are not maintained.[7]
-
Displacement of the Methoxy Group: While the C2-Cl is the most activated site for SNAr, under harsh conditions (e.g., very strong nucleophiles, high temperatures), displacement of the C4-methoxy group is a possibility, though less favorable.[3]
-
Reaction with the Fluoro Group: The C-F bond is generally less reactive than the C-Cl bond in SNAr reactions on pyrimidines, making substitution at C5 unlikely under typical conditions.[5][7]
Strategies to Enhance Selectivity:
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[7]
-
Control Stoichiometry: Use a controlled amount of your nucleophile (typically 1.05-1.2 equivalents) to avoid potential di-substitution if other reactive sites were present.[7]
-
Optimize Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS.[8] Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions.
Caption: Potential reaction pathways for this compound.
Work-up and Purification
Q3: What is the recommended work-up procedure for an SNAr reaction with an amine nucleophile?
A3: A standard work-up procedure aims to remove unreacted starting materials, the base, and any salts formed during the reaction.
Step-by-Step Work-up Protocol:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: If a strong base like NaH was used, quench the reaction carefully with a proton source (e.g., dropwise addition of water or a saturated NH₄Cl solution). For weaker bases like K₂CO₃, this may not be necessary.
-
Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q4: I am having difficulty purifying my product. What are the best purification techniques?
A4: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for purifying substituted pyrimidines.[9]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[9] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
| Purification Method | Best For | Key Considerations |
| Flash Chromatography | Most reaction mixtures, separation of closely related compounds. | Requires optimization of the solvent system via TLC. |
| Recrystallization | Solid products with moderate to high purity. | Requires finding a suitable solvent system; can be less effective for removing impurities with similar solubility. |
Analytical Characterization
Q5: What are the expected NMR and MS signatures for my starting material and the aminated product?
A5: Spectroscopic analysis is essential for confirming the identity and purity of your starting material and product.
This compound:
-
¹H NMR: Expect a singlet for the methoxy protons (around 4.0 ppm) and a singlet for the pyrimidine proton at C6 (around 8.0-8.5 ppm), which may show a small coupling to the fluorine.
-
¹⁹F NMR: A singlet is expected for the fluorine at C5. The chemical shift will depend on the reference standard used.[10][11]
-
¹³C NMR: Expect distinct signals for the four pyrimidine carbons and the methoxy carbon.
-
MS (ESI+): The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom, with the [M+H]⁺ and [M+H+2]⁺ peaks in an approximate 3:1 ratio.
2-(Alkylamino)-5-fluoro-4-methoxypyrimidine (Example Product):
-
¹H NMR: The pyrimidine proton signal will likely shift upfield upon substitution. New signals corresponding to the alkyl group of the amine will appear. A broad signal for the N-H proton may also be visible.
-
¹⁹F NMR: The chemical shift of the fluorine signal will likely change upon substitution at the C2 position.
-
¹³C NMR: The chemical shift of the C2 carbon will shift significantly upon substitution of the chlorine with a nitrogen atom.
-
MS (ESI+): The mass spectrum will show the molecular ion corresponding to the mass of the product, and the chlorine isotopic pattern will be absent.
By carefully considering these troubleshooting steps and analytical data, you can effectively optimize your reaction conditions and successfully synthesize your desired 2-substituted-5-fluoro-4-methoxypyrimidine derivatives.
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Low Reactivity of 2-Chloro-5-fluoro-4-methoxypyrimidine
Welcome to the dedicated technical support center for 2-Chloro-5-fluoro-4-methoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable, yet sometimes challenging, building block in their synthetic campaigns. Here, we provide in-depth troubleshooting guides, field-proven protocols, and answers to frequently asked questions to help you navigate and overcome common reactivity hurdles.
Understanding the Substrate: A Balance of Electronic Effects
This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by a complex interplay of its substituents and the inherent electronic nature of the pyrimidine core.
-
Pyrimidine Ring: The two nitrogen atoms make the ring electron-deficient, which generally increases the reactivity of its halogen substituents towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) compared to analogous benzene halides.[1][2]
-
Chloro Group (C2): The C-Cl bond is strong, making it a more challenging electrophile for oxidative addition in cross-coupling reactions compared to C-Br or C-I bonds.[3] This low reactivity is the primary challenge addressed in this guide.
-
Fluoro Group (C5): As a strongly electron-withdrawing group, the fluorine atom further decreases the electron density of the ring system, which can facilitate nucleophilic attack.[4]
-
Methoxy Group (C4): This group is electron-donating via resonance, which can partially counteract the electron-withdrawing effects of the halogens and ring nitrogens.
This unique electronic profile requires carefully optimized conditions to achieve successful transformations.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The primary challenge stems from the strength and relative inertness of the C2-Cl bond. Palladium-catalyzed cross-coupling reactions proceed via an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[1] The general order of reactivity for this step is C-I > C-Br > C-Cl.[3] Consequently, activating the C2-Cl bond on this pyrimidine requires more forcing conditions and, most critically, highly active catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5][6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7]
Q2: If the molecule had a second, different halogen, which position would be more reactive?
A2: Reactivity is dictated by both the position on the ring and the nature of the halogen. For dihalopyrimidines, substitution often preferentially occurs at the C4 position over the C2 position in both cross-coupling and SNAr reactions.[8][9] Furthermore, following the general reactivity trend (I > Br > Cl), a bromine at C4 would react with high selectivity over the chlorine at C2 under standard conditions.
Q3: What are the primary safety considerations when handling this compound?
A3: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and can cause skin and eye irritation or damage.[10][11] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Always consult the full SDS before use.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions to common issues encountered during key synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, low conversion is a frequent issue with this substrate.
If you are experiencing a stalled reaction or poor yields, it is essential to systematically evaluate each reaction parameter. The following workflow and table outline the most probable causes and validated solutions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Ineffective Catalyst System | The C2-Cl bond requires a highly active catalyst for efficient oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often insufficient for hindered or electron-rich substrates.[7] Solution: Employ modern catalyst systems. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Using advanced pre-catalysts like XPhos Pd G3 can significantly improve results.[6] |
| Suboptimal Base | The base is crucial for activating the boronic acid in the transmetalation step. A weak or poorly soluble base can stall the catalytic cycle.[7] Solution: K₃PO₄ is often an effective base for challenging couplings.[12][13] Other options to screen include Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Incorrect Solvent | The solvent must solubilize the reactants and stabilize the catalytic species. Water is often required for the base to function, but excess water can lead to protodeboronation.[7] Solution: Anhydrous, degassed polar aprotic solvents are preferred. Common choices include 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water (e.g., 10:1 solvent:water ratio).[12][14] |
| Reagent Degradation | Boronic acids can undergo homocoupling or protodeboronation (cleavage of the C-B bond) upon storage, especially in the presence of moisture.[7][15] Solution: Use high-purity boronic acid. If degradation is suspected, re-purify or purchase a fresh batch. Running the reaction under scrupulously anhydrous conditions can minimize protodeboronation.[7] |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state.[15] Solution: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed via sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum. |
This protocol provides a robust starting point for coupling arylboronic acids with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is critical for forming C-N bonds but shares similar challenges with the Suzuki coupling regarding C-Cl bond activation.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Insufficient Catalyst Activity | As with Suzuki coupling, a highly active catalyst is required. The nitrogen of the amine substrate and the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[7] Solution: Use specialized ligands designed for C-N coupling. Bulky biarylphosphine ligands (e.g., Josiphos, XPhos) are often effective.[16][17] Screening different palladium pre-catalysts is recommended. |
| Inappropriate Base | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex without competing in side reactions.[16] Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be successful. |
| Hydrodehalogenation | This side reaction, where the chloro group is replaced by hydrogen, can be promoted by moisture or certain bases.[15] Solution: Ensure all reagents and solvents are scrupulously dry. Screening different bases may identify one that minimizes this pathway. Lowering the reaction temperature can sometimes disfavor hydrodehalogenation relative to the desired amination. |
| Amine Reactivity | Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reactions. Solution: For challenging amines, more electron-rich and bulky ligands may be necessary to promote the reaction.[3] Increasing the reaction temperature or using a more polar solvent like t-BuOH may also improve results. |
This protocol is a starting point for the amination of this compound.
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu (1.4 equiv) to a flame-dried Schlenk flask.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), the ligand (if not using a pre-catalyst), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it a good candidate for SNAr, where a strong nucleophile directly displaces the chloride.
| Probable Cause | Scientific Rationale & Recommended Solution |
| Insufficient Nucleophile Strength | SNAr reactions require a potent nucleophile to attack the electron-deficient ring and form the intermediate Meisenheimer complex.[18] Neutral amines may not be reactive enough without a base. Solution: If using an alcohol or thiol, deprotonate it first with a strong base (e.g., NaH, NaOtBu) to form the more nucleophilic alkoxide or thiolate. For amines, a strong base can be added, or the reaction can be run at a higher temperature. |
| Poor Solvent Choice | The reaction proceeds through a charged intermediate, which must be stabilized by the solvent.[18] Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating charged species and can accelerate the reaction. |
| Low Temperature | The activation energy for SNAr can be significant, especially with a moderately reactive substrate. Solution: Increase the reaction temperature. Many SNAr reactions are run between 80 °C and 150 °C. Microwave irradiation can often be used to safely access higher temperatures and dramatically reduce reaction times. |
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv), the amine nucleophile (1.5-2.0 equiv), and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP.
-
Reaction: Seal the vessel and heat to 120-150 °C. If using a microwave reactor, start with a temperature of 150 °C for 30 minutes.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography or preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
2-Chloro-5-fluoro-4-methoxypyrimidine stability under acidic/basic conditions
Welcome to the technical support resource for 2-Chloro-5-fluoro-4-methoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability under various chemical environments, drawing upon established principles of heterocyclic chemistry and extensive experience in stability-indicating analysis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to anticipate challenges, interpret results accurately, and optimize your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under aqueous acidic conditions?
Answer: The stability of this compound in acidic media is governed by two primary potential degradation pathways: hydrolysis of the 2-chloro substituent and cleavage of the 4-methoxy ether bond.
-
Hydrolysis of the 2-Chloro Group: The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The chlorine atom at the C2 position, flanked by two nitrogen atoms, is particularly activated for displacement.[3] In aqueous acidic solutions, water can act as a nucleophile, leading to the slow formation of 2-hydroxy-5-fluoro-4-methoxypyrimidine. However, this reaction is generally slower than hydrolysis under basic conditions.
-
Cleavage of the 4-Methoxy Group: Ether linkages can be susceptible to cleavage under strong acidic conditions, particularly in the presence of heat. This would proceed via protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a counter-ion or water), leading to the formation of 2-chloro-5-fluoropyrimidin-4-ol. This pathway typically requires forcing conditions (e.g., strong acids like HBr or HCl at elevated temperatures).
-
Ring Cleavage: Under very harsh acidic conditions, cleavage of the pyrimidine ring itself is a possibility, though less common than substituent modification.[4][5] This is a more extreme degradation pathway and would likely only be observed during forced degradation studies.
Q2: How does this compound behave in the presence of bases?
Answer: The compound is significantly more reactive under basic conditions than acidic ones. The primary route of degradation is rapid nucleophilic substitution at the C2 position.
-
Hydrolysis to 2-Hydroxypyrimidine: In the presence of hydroxide ions (e.g., NaOH, KOH), the 2-chloro group will be readily displaced to form 2-hydroxy-5-fluoro-4-methoxypyrimidine. This SNAr reaction is highly favorable due to the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing fluorine atom at C5. The reaction with hydroxide is generally much faster than with neutral water.[3]
-
Reaction with Other Nucleophiles: It is critical to recognize that any nucleophile present in a basic reaction mixture can compete with hydroxide to displace the 2-chloro group. This includes amines, alkoxides, and thiolates, which are common reagents in synthetic chemistry.[2][3][6]
-
Stability of Other Substituents: The 5-fluoro and 4-methoxy groups are generally stable under typical basic conditions used for SNAr reactions at the C2 position. The C-F bond on an aromatic ring is very strong, and ether cleavage is not typically base-catalyzed.
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation routes for this compound under stress conditions.
Caption: Potential degradation pathways under acidic conditions.
Caption: Potential degradation pathways under basic conditions.
Troubleshooting Guide
This table addresses common issues encountered during reactions or analysis involving this compound.
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low recovery of starting material after aqueous workup. | Hydrolysis: The compound may have degraded due to exposure to acidic or basic aqueous layers. Basic conditions are particularly detrimental. | • Minimize contact time with aqueous layers. • Ensure aqueous layers are neutral or slightly acidic (pH 5-6) before extraction. • Use a buffered wash if necessary. |
| An unexpected peak appears in the HPLC chromatogram during a reaction. | Formation of a Hydrolysis Byproduct: The most common byproduct is 2-hydroxy-5-fluoro-4-methoxypyrimidine, especially if trace water or basic conditions are present. | • Confirm the identity of the byproduct by LC-MS. • Ensure all reagents and solvents are anhydrous. • If using a base, add it at a low temperature and consider a non-nucleophilic base if possible. |
| Reaction with an amine nucleophile gives a mixture of products. | Competing Hydrolysis: If the reaction is run in a protic solvent or with a hydroxide-containing base, the hydroxylated byproduct will form alongside the desired amine product. | • Switch to an aprotic solvent (e.g., THF, Dioxane, DMF). • Use a non-hydroxide base (e.g., DIPEA, K₂CO₃). • Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. |
| Inconsistent results in biological assays. | Compound Instability in Assay Buffer: Buffers with pH > 7.5 can cause slow hydrolysis over the course of an experiment, reducing the effective concentration of the active compound. | • Assess the stability of the compound in the specific assay buffer over the experiment's duration.[7] • Prepare stock solutions in an aprotic solvent like DMSO and make final dilutions immediately before use. • Consider using a more stable analog if the issue persists. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[8]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl / 50% ACN.
-
Incubate a portion at room temperature and another at 60°C.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH / 50% ACN.
-
Incubate at room temperature. Note: This reaction is expected to be fast; shorter time points may be needed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Incubate at room temperature, protected from light.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at 80°C.
-
Store a sample of the stock solution at 60°C.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.
-
Analyze immediately by a validated stability-indicating HPLC-UV/MS method.[9][10]
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products. Method optimization will be required.
-
Instrumentation: HPLC with UV/PDA and/or Mass Spectrometric detection.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 210-400 nm; quantify at λmax (e.g., ~275 nm, to be determined experimentally).[11]
-
Injection Volume: 10 µL.
System Suitability: Before analysis, ensure the method can separate the parent compound from its degradation products formed during the forced degradation study, with a resolution > 2.
Summary of Expected Stability Data
The following table structure should be used to report quantitative results from a stability study.
| Condition | Time (hours) | Parent Compound Assay (%) | Area % of Impurity 1 (RT = X.X min) | Area % of Impurity 2 (RT = Y.Y min) | Total Impurities (%) | Mass Balance (%) |
| Control (RT) | 0 | 100.0 | ND | ND | 0.0 | 100.0 |
| 24 | 99.8 | ND | ND | 0.2 | 100.0 | |
| 0.1 M HCl (60°C) | 8 | 92.5 | 6.8 (Hydrolysis) | 0.5 (Unknown) | 7.3 | 99.8 |
| 0.1 M NaOH (RT) | 2 | 5.2 | 94.1 (Hydrolysis) | ND | 94.1 | 99.3 |
| 3% H₂O₂ (RT) | 24 | 98.1 | 1.2 (Oxidative) | ND | 1.2 | 99.3 |
ND = Not Detected RT = Retention Time
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. zenodo.org [zenodo.org]
- 4. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. jetir.org [jetir.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 2-Chloro-5-fluoro-4-methoxypyrimidine by LC-MS
Welcome to the technical support guide for the analysis of 2-Chloro-5-fluoro-4-methoxypyrimidine. This resource is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize impurities. In pharmaceutical development, a comprehensive understanding of a drug substance's impurity profile is critical for ensuring safety and efficacy.[1][2] This guide provides field-proven insights, troubleshooting protocols, and validated starting methods to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to streamline your experimental setup and data interpretation.
Q1: What are the fundamental properties of this compound I need to know for LC-MS analysis?
You should be aware of its chemical formula, C₅H₄ClFN₂O, and its monoisotopic mass of 161.9996 g/mol .[3][4] The theoretical molecular ion in positive mode ESI, [M+H]⁺, would be m/z 163.0074. The presence of a chlorine atom is a key identifying feature, as it will produce a characteristic M+2 isotopic peak ([M+2+H]⁺ at m/z 165.0045) with an abundance of approximately one-third that of the primary ion peak.[5]
Q2: What are the likely process-related impurities I should be looking for?
Impurities often arise from starting materials, byproducts, or degradation.[6] For this compound, potential impurities could include:
-
Isomers: Such as 4-Chloro-5-fluoro-2-methoxypyrimidine, which will have the same mass but likely a different retention time.[4]
-
Hydrolysis products: Replacement of the active chlorine atom with a hydroxyl group, resulting in 5-fluoro-4-methoxy-2-hydroxypyrimidine.
-
Starting material carryover: Depending on the synthetic route, precursors may be present.
-
Demethylation products: Loss of the methyl group from the methoxy ether to form 2-chloro-5-fluoro-pyrimidin-4-ol.
Q3: What is a good starting point for an LC-MS method?
A reversed-phase method using a C18 column is the most common and effective starting point for analyzing halogenated pyrimidines.[7][8] A gradient elution with water and acetonitrile, both containing a small amount of an acidic modifier like formic acid (0.1%), is recommended. The formic acid helps to protonate the nitrogen atoms on the pyrimidine ring, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.
Q4: Which ionization mode, positive or negative ESI, is more suitable?
Given that the pyrimidine ring contains two nitrogen atoms, it can be readily protonated. Therefore, positive electrospray ionization (ESI+) is generally the preferred mode, as it will reliably generate the protonated molecular ion, [M+H]⁺. This provides a strong signal and a clear anchor for identifying related impurities.
Q5: How does the chlorine isotope pattern help in identification?
The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This means any ion containing a single chlorine atom will appear as a pair of peaks in the mass spectrum, separated by two mass units (m/z and m/z+2), with a relative intensity ratio of roughly 3:1.[5] This distinctive pattern is a powerful diagnostic tool. If you see a potential impurity, checking for this 3:1 isotopic cluster can confirm whether the impurity contains a chlorine atom, significantly aiding in its structural elucidation.
Troubleshooting Guide: From Setup to Signal
Even with a well-designed method, challenges can arise.[9][10] This guide provides a systematic approach to diagnosing and resolving common issues.
Problem Area 1: Chromatographic Performance
Q: My peak for the main compound is tailing or splitting. Why?
-
Causality: Poor peak shape is often a sign of unwanted secondary interactions between the analyte and the stationary phase, or issues within the fluidic path.[9] For basic compounds like pyrimidines, interaction with acidic silanol groups on the silica-based column packing can cause tailing.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). A low pH keeps the pyrimidine nitrogens protonated, which minimizes interactions with free silanols.
-
Column Contamination/Overload: The column may be contaminated or overloaded.[9] Inject a blank solvent run to check for contamination. If the problem persists, try reducing the injection volume or sample concentration.
-
Column Degradation: Columns have a finite lifetime. If performance continues to decline, it may be time to replace the column.
-
Extra-Column Effects: Check for loose fittings or excessive tubing length between the injector and the column, which can cause peak broadening.[11]
-
Q: The retention time of my analyte is drifting between injections. What's happening?
-
Causality: Retention time stability is critical for reliable identification. Drifts are typically caused by changes in the mobile phase composition, flow rate, or column temperature.[9]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If using buffers, ensure they are fully dissolved. Organic solvents can evaporate over time, changing the composition.[9]
-
System Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Allow at least 10 column volumes to pass through.[11]
-
Pump Performance: Check the pump pressure trace for fluctuations, which could indicate a leak or a problem with the pump seals.[12]
-
Column Temperature: Use a column oven to maintain a stable temperature, as even small fluctuations in ambient lab temperature can affect retention times.
-
Problem Area 2: Mass Spectrometry Signal
Q: I don't see the expected [M+H]⁺ ion for my main compound. What should I check?
-
Causality: A weak or absent signal can stem from the sample, the LC method, or the mass spectrometer settings.[11]
-
Troubleshooting Steps:
-
MS Source Parameters: The ion source settings are critical. Check that the capillary voltage, gas flows (nebulizing and drying gas), and source temperature are appropriate.[11]
-
Ion Suppression: The analyte signal may be suppressed by co-eluting compounds or high concentrations of mobile phase additives. This is a common matrix effect.[9] Try diluting the sample or adjusting the chromatography to better separate the analyte from interfering species.
-
Sample Stability: Confirm that your analyte is stable in the sample solvent.
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Q: The measured mass of my impurity is off by >10 ppm. How can I fix this?
-
Causality: Mass accuracy is fundamental for determining elemental composition. Deviations typically point to a need for mass calibration.
-
Troubleshooting Steps:
-
Perform Mass Calibration: Calibrate the instrument across your mass range of interest using the manufacturer's recommended calibration solution.
-
Use a Lock Mass: For high-resolution instruments (e.g., Q-TOF, Orbitrap), using a lock mass (a known background ion) can correct for mass drift during the analytical run, providing sub-ppm mass accuracy.
-
Check for Adducts: Ensure you are identifying the correct ion. Instead of the expected [M+H]⁺, you might be detecting a sodium adduct [M+Na]⁺ or an ammonium adduct [M+NH₄]⁺, which will have a different mass.[11]
-
Q: I see an unknown peak. How do I begin to identify it?
-
Causality: Identifying unknowns is a core task in impurity analysis.[13] The process involves a logical workflow combining chromatographic and mass spectral data.
-
Troubleshooting Steps:
-
Determine the Molecular Ion: Find the monoisotopic mass of the unknown peak.
-
Check Isotope Patterns: Look for the characteristic 3:1 chlorine isotope pattern. This immediately tells you if the impurity contains a chlorine atom.
-
Acquire MS/MS Data: Perform fragmentation (MS/MS) on the unknown peak's molecular ion. The resulting fragments provide structural clues.[14]
-
Propose a Structure: Based on the accurate mass, isotope pattern, and fragmentation data, propose potential structures. Compare the fragmentation of the unknown to that of the parent compound to identify shared structural motifs.
-
Experimental Protocols & Workflows
Recommended Starting LC-MS Method
This method provides a robust starting point for separating this compound from its potential impurities. Method validation is required for use in a regulated environment.
| Parameter | Condition | Rationale |
| LC System | UHPLC or HPLC System | Provides necessary separation efficiency. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, <3 µm | Standard for small molecule analysis, offering good retention and resolution.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for screening unknown impurities with varying polarities.[13] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces run-to-run variability. |
| Injection Vol. | 2 µL | A small volume minimizes potential column overload. |
| MS System | Q-TOF or Orbitrap HRMS | High-resolution mass spectrometry (HRMS) is crucial for accurate mass measurements and formula determination. |
| Ionization Mode | ESI Positive | Best for protonating the basic pyrimidine structure. |
| Scan Mode | Full Scan MS (m/z 100-500) with Data-Dependent MS/MS | Collects parent ion data and automatically triggers fragmentation on the most intense peaks.[13] |
| Capillary Voltage | 3.5 - 4.0 kV | Typical range for stable electrospray. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Optimizes desolvation. |
Impurity Identification Workflow
The following diagram illustrates a systematic workflow for identifying an unknown peak observed during analysis.
Caption: A systematic workflow for impurity identification using LC-MS data.
Understanding Fragmentation Patterns
The key to structural elucidation via mass spectrometry lies in interpreting fragmentation patterns.[14]
Predicted Fragmentation of this compound
Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule ([M+H]⁺, m/z 163.0) will fragment in predictable ways. The chlorine atom provides a crucial validation checkpoint for any fragment that retains it.
Caption: Predicted fragmentation of this compound.
-
Loss of a Methyl Radical (CH₃•): A common fragmentation for methoxy compounds, leading to a fragment at m/z 148.0. This fragment should still exhibit the 3:1 chlorine isotope pattern.
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the loss of neutral formaldehyde, resulting in a fragment at m/z 133.0. This fragment should also retain the chlorine atom.
-
Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 128.0. This fragment will not have the M+2 isotope peak, confirming the loss of chlorine.
By comparing the MS/MS spectrum of an unknown impurity to this pattern, one can deduce what part of the original molecule has been modified.
Table of Potential Impurities and Expected Ions
| Impurity Name | Structure Modification | Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) | Contains Cl? |
| Parent Compound | - | C₅H₄ClFN₂O | 162.00 | 163.01 | Yes |
| Hydrolysis Product | -Cl replaced by -OH | C₅H₅FN₂O₂ | 144.03 | 145.04 | No |
| Demethylation Product | -OCH₃ replaced by -OH | C₄H₂ClFN₂O | 147.98 | 148.99 | Yes |
| Dehalogenation Product | -Cl replaced by -H | C₅H₅FN₂O | 128.04 | 129.05 | No |
References
- 1. lcms.cz [lcms.cz]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. This compound AldrichCPR 37554-70-4 [sigmaaldrich.com]
- 4. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. youtube.com [youtube.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. myadlm.org [myadlm.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Avoiding homocoupling in 2-Chloro-5-fluoro-4-methoxypyrimidine reactions
A Guide to Suppressing Homocoupling Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-4-methoxypyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the persistent challenge of homocoupling in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical solutions needed to enhance your reaction yields and purity.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction with this compound is yielding significant amounts of a biaryl byproduct from my boronic acid. What's causing this and how can I fix it?
A1: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura chemistry. The formation of this symmetrical biaryl byproduct consumes your nucleophile and complicates purification. Several factors, often working in concert, are responsible.
Primary Causes & Solutions:
-
Presence of Dissolved Oxygen: This is the most frequent culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates are known to catalyze the oxidative homocoupling of boronic acids, independent of the main cross-coupling cycle.[1][2][3]
-
Solution: Implement rigorous deoxygenation. Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial. The freeze-pump-thaw technique is another highly effective method for degassing.[4]
-
-
Suboptimal Catalyst System: The stability and activity of the palladium catalyst are critical. If the rate of oxidative addition of this compound to the Pd(0) center is slow, the catalyst is more available to participate in side reactions like homocoupling.
-
Solution: Switch to a more robust catalyst system. Use pre-formed, air-stable Pd(0) precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which ensure efficient generation of the active catalytic species. Pair the palladium source with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, favoring the desired cross-coupling pathway.[5][6]
-
-
Slow Transmetalation: If the transfer of the organic group from the boron atom to the palladium center (transmetalation) is sluggish, the concentration of the boronic acid remains high, increasing the probability of homocoupling.
-
Solution: Optimize the base and solvent system. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not just a stoichiometric reagent; it activates the boronic acid to form a more reactive boronate species.[7] Ensure the base is sufficiently strong and soluble. A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water can improve the solubility of the base and facilitate transmetalation.[4][8]
-
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Employ procedural modifications. Instead of adding all the boronic acid at the start, add it slowly over a period of time using a syringe pump. This keeps its concentration low. Alternatively, using a slight excess (1.1-1.2 equivalents) of the this compound can ensure the catalyst is primarily engaged in the main cycle.[4]
-
Q2: I'm observing a symmetrical 2,2'-dichloro-5,5'-difluoro-4,4'-dimethoxy-bipyrimidine dimer in my reaction mixture. What conditions favor this side reaction?
A2: The formation of a symmetrical bipyrimidine indicates the homocoupling of your electrophile, this compound. This is less common than boronic acid homocoupling but can become significant under certain conditions, particularly in reactions like Negishi or Stille couplings, or during the catalyst activation phase.
Primary Causes & Solutions:
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) species. Sometimes, organometallic coupling partners or phosphine ligands can act as reducing agents, but this process can be inefficient and can lead to side reactions, including the homocoupling of the aryl halide.[2][9]
-
High Catalyst Loading or Temperature: Excessive catalyst loading or running the reaction at unnecessarily high temperatures can sometimes increase the rate of side reactions more than the desired cross-coupling.[4]
-
Solution: Carefully screen the catalyst loading, starting from a lower range (e.g., 1-2 mol%). Monitor the reaction progress closely and use the lowest temperature that affords a reasonable reaction rate.
-
-
Ligand Choice: Certain ligands may not sufficiently stabilize the Pd(0) intermediate, leading to the formation of palladium nanoparticles or other species that can promote homocoupling.
Q3: During my Buchwald-Hartwig amination, I'm getting low yields and suspect side reactions. Could homocoupling be the issue?
A3: While less common than in C-C couplings, side reactions can plague Buchwald-Hartwig aminations. The primary issue is often catalyst deactivation or competing reactions rather than true homocoupling. The basic nitrogen atoms in both the amine coupling partner and the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[5][13]
Potential Issues & Solutions:
-
Catalyst Inhibition/Deactivation: The electron-rich pyrimidine nitrogens can act as competing ligands for the palladium center, slowing down or halting the catalytic cycle.
-
Solution: Use ligands specifically designed for challenging heteroaryl substrates. Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, Josiphos) are highly effective as they create a bulky coordination sphere around the palladium that favors productive coupling over inhibitory binding.[14][15]
-
-
Competing Hydrodehalogenation: This side reaction replaces the chlorine atom with a hydrogen, resulting in 5-fluoro-4-methoxypyrimidine. It can become problematic with very active catalysts or in the presence of hydrogen donor sources.[16]
-
Solution: Scrutinize your reagents and solvents for potential hydrogen sources. Adjusting the catalyst system to one that is less prone to β-hydride elimination can also be beneficial.
-
-
Base Selection: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical in Buchwald-Hartwig reactions. An inappropriate base can lead to slow deprotonation of the amine or degradation of the starting material.[17]
-
Solution: Screen a panel of bases. Strong, non-nucleophilic bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) are often effective, particularly for less reactive amines.
-
Frequently Asked Questions (FAQs)
What are the best practices for selecting a palladium catalyst and ligand to minimize homocoupling with this compound?
The optimal choice depends on the specific reaction, but a general principle is to select a system that promotes the desired cross-coupling at a much faster rate than any potential side reaction.
-
For Suzuki-Miyaura: Use a high-activity catalyst system. Modern Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) paired with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or, preferably, used as pre-formed precatalysts (e.g., XPhos Pd G3), are the gold standard.[5] Their bulk and electron-donating ability accelerate both the oxidative addition of the chloro-pyrimidine and the final reductive elimination step, which outcompetes the homocoupling pathway.[6]
-
For Buchwald-Hartwig: Ligand selection is paramount. The choice depends on the amine coupling partner, but ligands like BrettPhos, Josiphos, or cataCXium® A are designed to be robust and highly active for C-N bond formation, even with challenging heterocyclic electrophiles.[14][18]
How do the base, solvent, and temperature influence the formation of homocoupling byproducts?
These three parameters are interconnected and create the environment in which the catalyst operates.
-
Base: In Suzuki reactions, the base's role is to form the active boronate species. An insufficient or poorly soluble base slows transmetalation, leaving the catalyst and boronic acid idle and prone to homocoupling.[19] A screen of inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.
-
Solvent: The solvent must solubilize all reaction components.[20] Aprotic solvents like 1,4-dioxane, toluene, or THF are common choices.[4] Often, a small amount of water is added to help dissolve the inorganic base, but excess water can sometimes promote boronic acid decomposition and homocoupling.[4][21]
-
Temperature: Higher temperatures increase the rates of all reactions, including undesired ones. It's best to run the reaction at the lowest temperature that provides a reasonable rate of conversion.[4] For challenging couplings, starting around 80-100 °C is common, but optimization may be required.
Are there any general lab procedures I can adopt to proactively suppress homocoupling?
Yes. Good laboratory practice is your first line of defense.
-
Ensure an Inert Atmosphere: This is the single most effective step to prevent oxygen-mediated boronic acid homocoupling. Always use properly degassed solvents and maintain a positive pressure of argon or nitrogen.[1][4]
-
Use High-Purity Reagents: Boronic acids can degrade over time to form boroxines, which can affect reactivity. Use fresh, high-quality reagents.
-
Stoichiometry Control: Using a slight excess of the halide partner (this compound) can help keep the catalyst engaged in the primary catalytic cycle.[4]
-
Monitor the Reaction: Use TLC or LC-MS to follow the reaction's progress. Prolonged reaction times after the starting material is consumed can lead to product degradation and an increase in byproducts.
Data Presentation
Table 1: Impact of Ligand and Degassing on Suzuki-Miyaura Coupling
The following table summarizes the results of a model Suzuki-Miyaura reaction between this compound and 4-methoxyphenylboronic acid, highlighting the critical role of ligand choice and inert atmosphere.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Solvent | Atmosphere | Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Air | 35 | 58 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Nitrogen | 68 | 25 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | Air | 55 | 30 |
| 4 | XPhos Pd G3 (2 mol%) | None | K₂CO₃ | Dioxane/H₂O | Nitrogen | 92 | <5 |
Yields determined by HPLC analysis. This data illustrates that the combination of an advanced catalyst system (XPhos Pd G3) and a rigorously inert atmosphere is most effective at suppressing homocoupling.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) under a positive flow of argon.
-
Via syringe, add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (final concentration of the limiting reagent ~0.1 M). The solvent should have been previously sparged with argon for at least 30 minutes.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the undesired oxygen-mediated homocoupling pathway.
Caption: Desired Suzuki Cycle vs. O₂-Mediated Homocoupling.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing the source of homocoupling.
Caption: Decision tree for troubleshooting homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmcct.com [jmcct.com]
- 17. benchchem.com [benchchem.com]
- 18. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-fluoro-4-methoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution
In the landscape of modern medicinal chemistry and drug development, fluorinated pyrimidines serve as indispensable building blocks for a vast array of therapeutic agents. Their utility stems from the unique electronic properties conferred by the fluorine atom and the susceptibility of the pyrimidine ring to nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key fluorinated pyrimidine intermediates: 2-Chloro-5-fluoro-4-methoxypyrimidine and 2,4-dichloro-5-fluoropyrimidine .
This analysis, grounded in established mechanistic principles and supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Distinctions
The reactivity of these two pyrimidine derivatives in SNAr reactions is fundamentally governed by the electronic nature of the substituents at the C2, C4, and C5 positions.
| Compound | Structure | Key Features |
| This compound | Possesses a single chlorine leaving group at the C2 position, an electron-donating methoxy group at C4, and an electron-withdrawing fluorine at C5. | |
| 2,4-dichloro-5-fluoropyrimidine | Features two chlorine leaving groups at the C2 and C4 positions and an electron-withdrawing fluorine at C5. |
The core difference lies in the substituent at the C4 position: a methoxy group (-OCH₃) versus a chlorine atom (-Cl). The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the pyrimidine ring. Conversely, the chlorine atom is an electron-withdrawing group through induction, which decreases the electron density of the ring. This distinction has profound implications for their reactivity towards nucleophiles.
The Reactivity Landscape: A Tale of Two Pyrimidines
The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount in determining the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the Meisenheimer complex, thereby accelerating the reaction.
Overall Reactivity: The Activating Power of Chlorine
2,4-dichloro-5-fluoropyrimidine is significantly more reactive towards nucleophiles than This compound . The presence of two electron-withdrawing chlorine atoms, in addition to the fluorine at C5, renders the pyrimidine ring highly electron-deficient and thus, highly susceptible to nucleophilic attack.
In contrast, the electron-donating methoxy group in this compound partially counteracts the electron-withdrawing effects of the C2 chlorine and the C5 fluorine. This increased electron density on the ring deactivates it towards nucleophilic attack, resulting in slower reaction rates and often requiring more forcing conditions.
Regioselectivity in 2,4-dichloro-5-fluoropyrimidine
A critical aspect of the reactivity of 2,4-dichloro-5-fluoropyrimidine is the regioselectivity of nucleophilic attack. Generally, nucleophilic substitution occurs preferentially at the C4 position . This selectivity is driven by the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized by the adjacent ring nitrogen and the fluorine atom at C5.[1][2]
However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of tertiary amines has been reported to favor substitution at the C2 position in some 2,4-dichloropyrimidine systems.[3][4]
Experimental Evidence and Mechanistic Insights
While direct kinetic comparisons are scarce in the literature, the disparate reactivity can be inferred from the typical reaction conditions and outcomes reported for analogous systems.
Computational Analysis: A Glimpse into the Frontier Molecular Orbitals
Computational studies, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the reactivity of these compounds. For 2,4-dichloropyrimidines, the LUMO often has a larger coefficient at the C4 position, indicating that this site is more electrophilic and thus more susceptible to nucleophilic attack.[1][2] The presence of an electron-donating group, such as a methoxy group, would be expected to raise the energy of the LUMO, consistent with its deactivating effect.
Practical Applications and Synthetic Utility
The differing reactivities of these two compounds dictate their applications in organic synthesis.
-
2,4-dichloro-5-fluoropyrimidine is a versatile precursor for the synthesis of a wide range of polysubstituted pyrimidines. Its high reactivity and predictable regioselectivity make it a valuable starting material in the synthesis of pharmaceuticals, such as the antifungal agent Voriconazole, where it serves as a key building block.[5][6][7][8]
-
This compound , while less reactive, offers a platform for the synthesis of 2-substituted-5-fluoro-4-methoxypyrimidines. The methoxy group can be retained in the final product or potentially be converted to a hydroxyl group, providing further synthetic handles.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions on these pyrimidine systems.
Protocol 1: Regioselective Amination of 2,4-dichloro-5-fluoropyrimidine
This protocol describes the preferential substitution of the C4 chlorine with an amine nucleophile.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Primary or secondary amine (e.g., pyrrolidine, aniline)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination of this compound
This protocol illustrates the substitution of the C2 chlorine with an amine nucleophile, which may require more forcing conditions compared to the dichloro analogue.
Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., Potassium carbonate, Sodium tert-butoxide)
-
High-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (2.0 eq) in the chosen solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Summary of Reactivity and Regioselectivity
| Feature | This compound | 2,4-dichloro-5-fluoropyrimidine |
| Overall Reactivity | Lower | Higher |
| Activating/Deactivating Groups | -Cl (activating), -F (activating), -OCH₃ (deactivating) | -Cl (activating), -Cl (activating), -F (activating) |
| Primary Site of Nucleophilic Attack | C2 | C4 (generally) |
| Reaction Conditions | Often requires elevated temperatures and stronger bases. | Can often proceed at room temperature with milder bases. |
| Synthetic Utility | Precursor to 2-substituted-5-fluoro-4-methoxypyrimidines. | Versatile building block for polysubstituted pyrimidines. |
Conclusion
The reactivity of this compound and 2,4-dichloro-5-fluoropyrimidine in nucleophilic aromatic substitution is a clear demonstration of the profound influence of substituent electronic effects. The highly electron-deficient nature of 2,4-dichloro-5-fluoropyrimidine makes it a significantly more reactive and versatile substrate for the introduction of nucleophiles, with a general preference for substitution at the C4 position. In contrast, the electron-donating methoxy group in this compound attenuates its reactivity, necessitating more forcing conditions for nucleophilic substitution at the C2 position.
A thorough understanding of these reactivity and selectivity principles is crucial for the strategic design and efficient execution of synthetic routes towards complex, biologically active molecules. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of these important fluorinated pyrimidine building blocks.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voriconazole | 137234-62-9 [chemicalbook.com]
- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
Chloro vs. Bromo on Fluorinated Pyrimidines: A Comparative Guide to Leaving Group Potential in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Their synthesis often hinges on the strategic displacement of halogen substituents via Nucleophilic Aromatic Substitution (SNAr). The choice of the halogen leaving group—typically chloro or bromo—is a critical decision that can significantly impact reaction efficiency, yield, and regioselectivity. This guide provides an in-depth comparison of the leaving group potential of chlorine versus bromine on fluorinated pyrimidine rings, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Duality of Halogen Reactivity in SNAr
The reactivity of a leaving group in an SNAr reaction is not governed by a single factor but rather by a delicate balance between two opposing electronic effects that influence the rate-determining step of the two-step addition-elimination mechanism.[3]
-
Inductive Stabilization of the Meisenheimer Intermediate: The first step, the nucleophilic attack on the carbon bearing the halogen, is often the rate-determining step.[3] This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. A more electronegative halogen can better stabilize this intermediate through a strong inductive effect, thereby lowering the activation energy of this step. This effect favors the reactivity order: F > Cl > Br > I .[3]
-
Leaving Group Ability (Nucleofugality): The second step involves the expulsion of the halide ion to restore the aromaticity of the ring. A better leaving group is a weaker base and forms a more stable anion. This property is also related to the polarizability of the halogen and the strength of the carbon-halogen bond. This effect favors the reactivity order: I > Br > Cl > F .
The dominant effect, and thus the observed reactivity trend, is highly dependent on the specific substrate, the nature of the nucleophile, and the reaction conditions.
Mechanistic Overview of SNAr on a Dihalofluoropyrimidine
The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. The electron-withdrawing nature of the ring nitrogens and the fluorine substituent(s) activates the pyrimidine ring towards nucleophilic attack.
Experimental Data: Chloro vs. Bromo Reactivity
Direct kinetic comparisons on identical fluorinated pyrimidine substrates are scarce in the literature. However, insightful data from closely related N-heterocyclic systems provide a strong basis for comparison.
A study on the SNAr reactions of 6-halopurine nucleosides (a related heterocyclic system) with butylamine in acetonitrile revealed a reactivity order of F > Br > Cl > I . This result suggests that for this system and nucleophile, the inductive stabilization of the Meisenheimer intermediate by the halogen is a significant factor, with bromine's greater polarizability potentially also contributing to a slight rate enhancement over chlorine.
In contrast, studies on the aminolysis of non-fluorinated 2-halogeno- and 4-halogeno-pyrimidines have shown that the bromopyrimidine is the most reactive, while the chloropyrimidine is generally the least reactive.[4] This indicates that in the absence of the strong activating effect of fluorine, and with the specific amine nucleophiles used, the better leaving group ability of bromide (weaker C-Br bond) becomes the dominant factor.
This highlights a crucial takeaway for the medicinal chemist: the electronic landscape of the pyrimidine core dictates the relative importance of the competing factors. The presence of strongly electron-withdrawing fluorine atoms appears to shift the balance, making the stabilization of the Meisenheimer intermediate more critical.
Table 1: Comparative Reactivity Data
| Substrate (Example) | Leaving Group | Relative Reactivity Trend (vs. Amine) | Dominant Factor | Reference |
| 6-Halopurine Nucleoside | Bromo | Faster than Chloro | Inductive/Polarizability Effects | [5] |
| 6-Halopurine Nucleoside | Chloro | Slower than Bromo | Inductive Effect | [5] |
| 2-Halogenopyrimidine | Bromo | Most Reactive | Leaving Group Ability (C-X Bond Strength) | [4] |
| 2-Halogenopyrimidine | Chloro | Generally Least Reactive | Leaving Group Ability (C-X Bond Strength) | [4] |
Practical Considerations for Synthetic Strategy
-
Regioselectivity: On di- or polyhalogenated fluoropyrimidines, the position of the halogen is critical. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[6][7][8] This is due to the enhanced stabilization of the Meisenheimer intermediate by the para-nitrogen. However, other substituents on the ring can alter this selectivity.
-
Substrate Availability and Cost: Chloro-substituted pyrimidines are often more commercially available and less expensive than their bromo-counterparts, which can be a significant factor in large-scale synthesis.
-
Downstream Reactions: If the remaining halogen is intended for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), a bromo-substituent is generally more reactive than a chloro-substituent.[9] Therefore, a strategy might involve an initial SNAr displacement of a more reactive chloro or fluoro group, leaving a bromo group for a subsequent cross-coupling.
Experimental Protocol: SNAr of 2,4-Dichloro-5-fluoropyrimidine with a Primary Amine
This protocol provides a representative procedure for the regioselective mono-amination of a commercially available dihalofluoropyrimidine.
Rationale: The C4 position of 2,4-dichloro-5-fluoropyrimidine is the most electrophilic due to activation from the para-nitrogen and the adjacent fluorine atom. By using one equivalent of the amine at a controlled temperature, selective mono-substitution at the C4 position can be achieved. A mild base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without significantly increasing the nucleophilicity of the amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol (IPA) or acetonitrile (MeCN) (approx. 0.2 M concentration), add the primary amine (1.05 eq).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-chloro-5-fluoropyrimidine.
Conclusion
The choice between a chloro or bromo leaving group on a fluorinated pyrimidine for SNAr reactions is nuanced. While traditional wisdom often favors bromide as a better leaving group, the highly activating nature of fluorine substituents on the pyrimidine ring can shift the reactivity trend. Experimental evidence from related heterocyclic systems suggests that for amination reactions, bromine may be a more reactive leaving group than chlorine on these electron-deficient scaffolds. However, this can be context-dependent. For the synthetic chemist, the decision should be guided by a consideration of the specific substrate, the nucleophile, regiochemical requirements, and practical factors such as cost and the synthetic plan for any remaining halogen substituents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and NMR for Purity Assessment of 2-Chloro-5-fluoro-4-methoxypyrimidine
<
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream applications and regulatory compliance. For a molecule such as 2-Chloro-5-fluoro-4-methoxypyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity evaluation of this specific compound. We will delve into the causality behind experimental choices, present self-validating protocols, and support our discussion with experimental data and authoritative references.
The Imperative of Purity in Drug Development
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and qualification of impurities.[3][4][5][6] This underscores the necessity for robust and orthogonal analytical methods to ensure the purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination
HPLC is a powerful separation technique widely used for the purity assessment of pharmaceutical compounds.[7] Its ability to separate a complex mixture into its individual components makes it ideal for detecting and quantifying impurities.[1]
The "Why": Method Development for this compound
The choice of HPLC method parameters is dictated by the physicochemical properties of the analyte. This compound is a relatively polar aromatic compound. Therefore, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column.[8]
-
Stationary Phase Selection: A C18 column is a common first choice for RP-HPLC method development due to its versatility.[9] However, for polar analytes that may exhibit poor retention on a standard C18 phase, a column with a polar-embedded group or a phenyl-based stationary phase can provide alternative selectivity and enhanced retention.[9]
-
Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[10] The organic modifier's concentration is adjusted to achieve optimal retention and separation. Given the polar nature of the target molecule, a mobile phase with a higher aqueous component may be necessary.[11] To ensure good peak shape for potentially ionizable compounds, buffering the mobile phase is crucial.[10]
-
Detection: A Diode Array Detector (DAD) or a UV detector is commonly employed.[12][13] Setting the detection wavelength at the absorbance maximum of this compound will provide the highest sensitivity.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.[14]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (for mobile phase modification).
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[12]
-
Theoretical plates should be > 2000.
-
Tailing factor should be ≤ 2.0.
5. Analysis and Data Interpretation:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Data Presentation: HPLC Purity Assessment
| Parameter | Result | Acceptance Criteria |
| System Suitability | ||
| %RSD of Peak Area (n=6) | 0.5% | ≤ 2.0% |
| %RSD of Retention Time (n=6) | 0.2% | ≤ 2.0% |
| Theoretical Plates | 8500 | > 2000 |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Sample Analysis | ||
| Retention Time | 8.52 min | Matches Standard |
| Purity (% Area) | 99.85% | ≥ 99.0% (example) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Both Structure and Purity
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[15][16][17] However, its application extends to quantitative analysis (qNMR), offering a powerful and often orthogonal method for purity determination.[18][19][20][21][22][23] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18][22]
The "Why": Leveraging ¹H NMR for Purity Assessment
¹H NMR is particularly well-suited for quantitative analysis due to the high natural abundance and sensitivity of the proton nucleus.[18] For this compound, specific proton signals can be used to quantify the molecule against a certified internal standard.[24]
-
Internal Standard Selection: An ideal internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals.[20][25][26] For this application, a standard like maleic acid or 1,4-dinitrobenzene could be suitable.[26]
-
Solvent Selection: The choice of deuterated solvent is critical to ensure both the analyte and the internal standard are fully dissolved.[18][20] Common choices include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[27]
-
Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (D1) is crucial.[28] A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended to allow for full relaxation of the nuclei between scans.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Analysis
This protocol outlines the steps for determining the purity of this compound using an internal standard.[29]
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).
-
This compound test sample.
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio).
-
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following equation[24][30]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Assessment
| Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (W_analyte): 10.25 mg | Weight (W_std): 5.12 mg |
| Molecular Weight (MW_analyte): 162.55 g/mol | Molecular Weight (MW_std): 116.07 g/mol |
| Signal Integral (I_analyte): 3.00 (for -OCH₃) | Signal Integral (I_std): 2.05 (for -CH=CH-) |
| Number of Protons (N_analyte): 3 | Number of Protons (N_std): 2 |
| Purity (P_std): 99.8% | |
| Calculated Purity: 99.7% |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Output | Chromatogram showing peaks at different retention times. | Spectrum showing signals at different chemical shifts. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Absolute quantification against a certified internal standard.[20] |
| Strengths | High sensitivity for detecting trace impurities, excellent for resolving complex mixtures. | Provides structural information, non-destructive, universal detector for molecules with NMR-active nuclei.[18][31] |
| Limitations | Requires a chromophore for UV detection, detector response can vary between compounds. | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation. | Can provide absolute purity without a reference standard of the analyte itself.[22] |
Visualizing the Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
qNMR Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Conclusion: An Orthogonal Approach for Unquestionable Purity
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC excels in its ability to separate and detect trace impurities, providing a detailed impurity profile. In contrast, qNMR offers a direct and absolute measure of purity against a certified standard, while simultaneously confirming the compound's structure.
For a comprehensive and robust purity assessment, a dual-pronged approach is recommended. The use of HPLC for impurity profiling and qNMR for an absolute purity assay provides orthogonal data, leading to a higher degree of confidence in the quality of the material. This rigorous analytical strategy is not only scientifically sound but also essential for meeting the stringent requirements of the pharmaceutical industry and ensuring the reliability of research outcomes.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. mastelf.com [mastelf.com]
- 13. reddit.com [reddit.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 21. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 22. eureka.patsnap.com [eureka.patsnap.com]
- 23. Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. | Semantic Scholar [semanticscholar.org]
- 24. Analytical NMR [magritek.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubsapp.acs.org [pubsapp.acs.org]
- 30. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 31. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Throughput LC-MS Methods for Monitoring 2-Chloro-5-fluoro-4-methoxypyrimidine Reactions
Introduction: The Critical Role of In-Process Monitoring
In modern pharmaceutical synthesis, 2-Chloro-5-fluoro-4-methoxypyrimidine serves as a crucial intermediate for various active pharmaceutical ingredients (APIs). The efficiency, purity, and safety of the final drug product are intrinsically linked to the precise control of the synthetic reactions involving this key building block. Real-time or near-real-time monitoring of these reactions is not merely a quality control measure; it is a fundamental component of Process Analytical Technology (PAT) that enables a deeper understanding of reaction kinetics, impurity formation, and endpoint determination.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the in-process monitoring of reactions involving this compound. As a Senior Application Scientist, my objective is to move beyond simplistic protocols and delve into the causality behind experimental choices, offering a robust framework for developing and implementing self-validating, high-fidelity analytical methods. We will explore the nuances of different chromatographic strategies, detail the optimization of mass spectrometric parameters, and provide a comparative analysis against alternative techniques.
Part 1: Foundational Strategy - LC-MS Method Development
The successful implementation of an LC-MS method for reaction monitoring hinges on a systematic development process. The physicochemical properties of this compound (Empirical Formula: C₅H₄ClFN₂O, MW: 162.55)[1]—a substituted pyrimidine with both polar (pyrimidine ring) and non-polar (methoxy group) characteristics—guide our initial choices.
The workflow for method development is a logical progression from understanding the analyte to fine-tuning the instrumentation for optimal performance.
Caption: Logical workflow for LC-MS method development.
Choosing the Chromatographic Battlefield: Reversed-Phase vs. HILIC
The primary goal of the chromatography is to separate the starting material (this compound) from its reactants, intermediates, byproducts, and the final product in a complex reaction matrix.
A. Reversed-Phase Liquid Chromatography (RPLC): The Industry Standard
RPLC is the established workhorse in the pharmaceutical industry due to its robustness and versatility for moderately polar to non-polar compounds.[2] For our target analyte, a C18 column is the logical starting point.[3]
-
Causality of Choice: The combination of the aromatic pyrimidine ring and the methoxy group provides sufficient hydrophobicity for retention on a C18 stationary phase. This approach effectively separates the analyte from highly polar inorganic salts or reagents often present in the reaction mixture.
B. Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Alternative
Should the reaction involve very polar starting materials, or if key byproducts are too hydrophilic to be retained by RPLC, HILIC presents a powerful alternative.[2] HILIC utilizes a polar stationary phase with a high-organic mobile phase.
-
Causality of Choice: HILIC offers an orthogonal separation mechanism to RPLC.[2] If a critical polar impurity co-elutes with the main peak in RPLC, HILIC can often provide the necessary resolution. Furthermore, the high organic content of the mobile phase can enhance ESI ionization, potentially boosting sensitivity.[2]
Optimizing the Mass Spectrometer: The Key to Sensitivity and Specificity
Mass spectrometry provides unparalleled sensitivity and specificity, which is crucial for detecting low-level impurities and accurately tracking reaction progress.[4][5]
A. Ionization Source and Polarity
The choice of ionization mode is critical.[6][7] For a molecule like this compound, Electrospray Ionization (ESI) is the preferred technique due to the presence of ionizable nitrogen atoms.[7]
-
Experimental Rationale: A preliminary infusion experiment should be conducted to screen both positive and negative ion modes.
-
Positive Mode ([M+H]⁺): The nitrogen atoms on the pyrimidine ring are basic and readily accept a proton, making positive mode a strong candidate.
-
Negative Mode ([M-H]⁻ or Adducts): While less likely to be the primary ionization pathway, it should not be dismissed without testing, as electronegative groups can sometimes influence ionization.
-
B. Multiple Reaction Monitoring (MRM) for Quantitative Precision
For quantitative reaction monitoring, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.[3][8] This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[8]
-
Self-Validating Protocol: To ensure data integrity, at least two MRM transitions should be monitored for each analyte: one for quantification (the most intense) and one for confirmation.[3] The consistent ratio of these two transitions over the chromatographic peak provides a high degree of confidence in the analyte's identity.
Part 2: Experimental Protocols & Data Comparison
This section provides detailed, actionable protocols for developing an RPLC-MS method and compares its expected performance against alternative analytical strategies.
Detailed Protocol: RPLC-MS/MS Method for Reaction Monitoring
This protocol outlines the steps for monitoring a hypothetical reaction where this compound is consumed.
Step 1: Sample Preparation
-
Aliquot: Carefully extract 10 µL from the reaction vessel at a specific time point.
-
Quench & Dilute: Immediately quench the reaction and dilute the aliquot in 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This 1:100 dilution is crucial to prevent detector saturation and minimize matrix effects.[5]
-
Vortex & Filter: Vortex the sample for 10 seconds. If particulates are present, centrifuge or filter through a 0.22 µm syringe filter before injection.
Step 2: LC-MS/MS Instrumental Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Rationale: A sub-2 µm particle size allows for faster analysis times and higher efficiency, which is ideal for high-throughput reaction monitoring.[9]
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[3]
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Step 3: MRM Transition Optimization
-
Infuse a standard solution of this compound (~1 µg/mL) directly into the mass spectrometer.
-
In a full scan (MS1), identify the protonated molecular ion ([M+H]⁺) at m/z 163.0.
-
Select m/z 163.0 as the precursor ion and perform a product ion scan (MS2) by ramping the collision energy (e.g., 5-40 eV).
-
Identify the most stable and intense product ions. For this molecule, fragmentation might involve the loss of the chloromethyl group or other ring fragments.
-
Select at least two product ions to create your MRM transitions (e.g., 163.0 -> 121.0 and 163.0 -> 94.0). Optimize the collision energy for each transition to maximize signal response.[3][10]
Caption: Streamlined workflow for in-process reaction monitoring.
Performance Comparison: LC-MS vs. Alternative Methods
While LC-MS is a powerful tool, it's essential to understand its performance in the context of other available analytical techniques.
| Parameter | LC-MS/MS (MRM) | HPLC-UV | GC-MS |
| Specificity | Excellent: Monitors specific mass transitions, minimizing interference from matrix components.[8] | Moderate: Relies on chromatographic separation and UV absorbance. Prone to co-elution issues. | High: Good chromatographic resolution combined with mass spectral data. |
| Sensitivity | Excellent (pg-fg range): Capable of detecting trace-level impurities and monitoring reactions to completion.[4] | Good (ng-µg range): Often sufficient for monitoring the main components but may miss low-level species. | Very Good (pg-ng range): Can be highly sensitive but depends on analyte volatility. |
| Speed | Excellent: UHPLC methods can have run times of < 5 minutes. | Good: Typical run times are 5-15 minutes. | Moderate: Run times are often longer than LC methods; requires cooling/heating cycles. |
| Sample Prep | Simple: Typically "dilute and shoot". | Simple: Typically "dilute and shoot". | Complex: May require derivatization for polar or non-volatile compounds. Analyte must be thermally stable.[8] |
| Development Time | Moderate: Requires optimization of both LC and MS parameters.[10] | Fast: Relatively straightforward method development. | Moderate to High: Requires volatility/stability checks and potential derivatization development. |
| Cost | High: Significant initial capital investment and maintenance costs. | Low: Instrumentation is widely available and relatively inexpensive. | Moderate: Less expensive than LC-MS but more than HPLC-UV. |
Part 3: A Comparative Guide for Method Selection
Choosing the right analytical technique is a critical decision that balances technical requirements with practical constraints like sample throughput, available equipment, and the specific goals of the analysis.
Caption: Decision tree for selecting the optimal analytical method.
When to Choose LC-MS/MS:
-
Uncompromising Specificity is Required: When the reaction matrix is complex or when potential byproducts have similar UV spectra to the main components, the mass-based detection of LC-MS is indispensable.
-
Trace-Level Analysis is Critical: For tracking low-concentration intermediates or quantifying impurities to very low levels (e.g., <0.05%), LC-MS provides the necessary sensitivity that other methods lack.[4]
-
High Throughput is Needed: Modern UHPLC-MS systems can provide quantitative results in minutes, allowing for more frequent sampling and tighter process control.
When HPLC-UV is a Viable Alternative:
-
For High-Concentration Analytes: When monitoring the disappearance of a starting material or the appearance of a major product that is well-resolved from other UV-active species, HPLC-UV is often sufficient, cost-effective, and robust.
-
Early-Stage Development: In the initial phases of process development, the speed of method development for HPLC-UV can be advantageous for rapid screening of reaction conditions.
When to Consider GC-MS:
-
Volatile Analytes: If the pyrimidine derivative and all related reaction components are thermally stable and sufficiently volatile, GC-MS can be a high-resolution alternative. However, this is less common for complex pharmaceutical intermediates.[8]
Conclusion
For the robust, sensitive, and specific monitoring of this compound reactions, LC-MS/MS stands out as the superior analytical choice. Its ability to provide unambiguous, quantitative data in complex matrices is essential for modern process control and quality assurance in the pharmaceutical industry. By following a systematic method development approach—from selecting the appropriate chromatography to fine-tuning MRM transitions—researchers can implement a self-validating system that delivers high-confidence results. While simpler techniques like HPLC-UV have their place, the investment in LC-MS technology is justified by the depth of process understanding and the level of quality control it enables, ultimately leading to safer and more effective medicines.
References
- 1. This compound AldrichCPR 37554-70-4 [sigmaaldrich.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. forensicrti.org [forensicrti.org]
- 9. lcms.cz [lcms.cz]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-fluoro-4-methoxypyrimidine Analogs in Kinase Inhibition
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence as a core structure in the nucleobases of DNA and RNA.[1] This inherent biological significance has established it as a "privileged scaffold" in drug discovery, leading to a multitude of therapeutic agents across various disease areas, including oncology, virology, and immunology.[1][2][3][4] Among the vast chemical space of pyrimidine derivatives, analogs built upon the 2-chloro-5-fluoro-4-methoxypyrimidine core have emerged as a particularly fruitful area for the development of targeted therapies, especially potent and selective kinase inhibitors.[5][6]
This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for this specific class of compounds. We will dissect the role of each substituent on the pyrimidine ring, synthesize findings from key studies, and provide practical experimental context for researchers engaged in the design and evaluation of next-generation inhibitors.
The Synthetic Gateway: Enabling Analog Exploration
The generation of a diverse library of analogs is predicated on robust and flexible synthetic strategies. The this compound scaffold is amenable to systematic modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on the electron-deficient pyrimidine ring serve as excellent leaving groups.
Notably, there is often a differential reactivity between the C2 and C4 positions. For many di-chlorinated pyrimidines, the C4-chloro group is more susceptible to nucleophilic attack than the C2-chloro group, allowing for selective, stepwise substitutions.[7] A common synthetic approach begins with a readily available starting material like 2,4-dihydroxy-5-methoxypyrimidine, which is then chlorinated using an agent such as phosphorus oxychloride (POCl₃).[7][8] This creates the reactive dichlorinated intermediate, priming it for the introduction of various nucleophiles to build out the analog library.
Dissecting the Core: A Triad of Influence
The biological activity of these pyrimidine analogs is exquisitely sensitive to the nature of the substituents at the C2, C4, and C5 positions. Each position plays a distinct role in target engagement, selectivity, and pharmacokinetic properties.
The C2-Position: The Covalent Warhead and Selectivity Tuner
The 2-chloro group is a critical modulator of activity. In many kinase inhibitors, this position is leveraged in one of two ways:
-
As a Leaving Group for Covalent Inhibition: The electrophilic nature of the pyrimidine ring makes the 2-chloro substituent susceptible to attack by a nucleophilic residue, such as a cysteine, in the target protein's active site. This forms an irreversible covalent bond, leading to potent and sustained inhibition. The discovery of chloropyrimidines as covalent inhibitors of the kinase MSK1, which act via an SNAr reaction with Cys440, provides a compelling example of this mechanism.[9]
-
As a Site for Further Derivatization: The 2-chloro group can be displaced by various amines or other nucleophiles to introduce moieties that can form key interactions with the kinase, often targeting the solvent-front region or other pockets to enhance potency and selectivity.
SAR studies have shown that modifying this position has a profound impact. For instance, in one study on MSK1 inhibitors, deleting the 2-chloro atom led to a nearly 100-fold reduction in activity, while switching it to a more reactive fluorine atom increased potency 10-fold.[9] This highlights the delicate electronic balance required for optimal target engagement.
The C4-Position: The Hinge-Binding Anchor
The C4 position is arguably the most critical for achieving high-affinity kinase binding. In the ATP-binding pocket of most kinases, a "hinge" region forms crucial hydrogen bonds with the adenine ring of ATP. Pyrimidine inhibitors are designed to mimic this interaction. The methoxy group in the parent scaffold is typically a synthetic handle, displaced by larger, more functional groups, most commonly substituted anilines or other aromatic amines. These groups are designed to project into the active site and form one or two hydrogen bonds with the backbone amides of the kinase hinge.
For example, in the development of potent ALK/EGFR dual kinase inhibitors, the C4 position is occupied by a (2-(isopropylsulfonyl)phenyl)amino group, which is essential for potent inhibition.[6] The nature of this C4-substituent dictates not only potency but also the selectivity profile across the kinome.
The C5-Position: The Potency and Property Modulator
The C5 position provides a vector for fine-tuning the molecule's properties. The introduction of a small, electron-withdrawing group like fluorine, as in the core scaffold, can significantly influence the electronic character of the pyrimidine ring. This can:
-
Increase Potency: By making the pyrimidine ring more electron-deficient, the hydrogen bonds formed by the C4-substituent can be strengthened.
-
Block Metabolism: The C5 position is a potential site for oxidative metabolism. Installing a fluorine atom can block this metabolic pathway, thereby improving the pharmacokinetic profile of the compound.
Studies on MSK1 inhibitors showed that replacing the 5-chloro with a 5-fluoro resulted in similar activity, suggesting that a halogen at this position is important, likely for conformational or electronic reasons.[9]
Summary of Structure-Activity Relationships
The following table synthesizes the key SAR findings for this compound analogs, primarily in the context of kinase inhibition.
| Position | Modification | Impact on Activity | Rationale / Example |
| C2 | -Cl (Chloro) | Often Essential for High Potency | Acts as a leaving group for covalent bond formation with cysteine residues (e.g., MSK1) or as a key electronic component.[9] |
| -H (Deletion) | Drastic decrease in potency (~100x). | Loss of the key electrophilic center for covalent reaction or crucial interaction.[9] | |
| -F (Fluoro) | Potency can increase significantly (~10x). | Fluorine is a better leaving group than chlorine in some SNAr reactions, enhancing the rate of covalent modification.[9] | |
| -Br (Bromo) | Equipotent to Chloro in some cases. | Similar size and electronic properties to chlorine can maintain activity.[9] | |
| C4 | -OCH₃ (Methoxy) | Synthetic Intermediate | Primarily serves as a good leaving group to be replaced by larger amine substituents.[5] |
| -NH-Aryl | Critical for Potency | Forms essential hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.[6] | |
| -NH-Aryl with Sulfonyl | High Potency | The sulfonyl group can pick up additional interactions in the binding pocket (e.g., ALK inhibitors).[6] | |
| C5 | -F (Fluoro) | Potency Enhancer & Metabolic Blocker | The electron-withdrawing nature strengthens hinge binding interactions and can improve metabolic stability.[9] |
| -Cl (Chloro) | Maintains high activity. | Highlights the importance of a halogen at this position for favorable properties.[9] | |
| -H (Deletion) | Decrease in potency (~10x). | Loss of favorable electronic or conformational effects.[9] | |
| -CH₃ (Methyl) | Minimal activity. | A bulky, electron-donating group is poorly tolerated compared to a small, electron-withdrawing halogen.[9] |
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Protein kinases are fundamental regulators of cellular communication, and their dysregulation is a hallmark of diseases like cancer.[5] Pyrimidine analogs are often designed to be ATP-competitive inhibitors, occupying the same pocket as the cell's natural energy currency, ATP, thereby blocking the downstream signaling cascade.
Experimental Validation: A Protocol for Kinase Inhibition Assay
Objective comparison of analog performance requires standardized and robust biochemical assays. The following is a representative protocol for an in-vitro kinase assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.
Principle:
This protocol measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase. The amount of phosphorylation is quantified, typically via luminescence, fluorescence, or radioactivity.
Step-by-Step Methodology:
-
Compound Preparation (Plate Stamping):
-
Action: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).
-
Rationale (Expertise): A wide concentration range is crucial to accurately define the top and bottom plateaus of the dose-response curve, ensuring a reliable IC₅₀ calculation. DMSO is the standard solvent for solubilizing organic compounds.
-
Action: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20-50 nL) of the diluted compounds into the wells of a 384-well assay plate. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
-
Enzyme and Substrate Addition:
-
Action: Prepare an assay buffer containing the purified target kinase and its specific substrate (peptide or protein).
-
Action: Dispense the enzyme/substrate mix into the assay plate containing the compounds.
-
Action: Pre-incubate the plate for a set time (e.g., 30-60 minutes) at room temperature.
-
Rationale (Trustworthiness): Pre-incubation allows the compound to bind to the kinase and reach equilibrium before the phosphorylation reaction is initiated. This is especially critical for slow-binding or covalent inhibitors to ensure the measured potency reflects the true inhibitory potential.
-
-
Initiation of Kinase Reaction:
-
Action: Prepare an ATP solution in the assay buffer. The concentration should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase.
-
Rationale (Expertise): Using ATP at its Kₘ makes the assay most sensitive to competitive inhibitors. Deviating significantly from this concentration can skew the resulting IC₅₀ values.
-
Action: Add the ATP solution to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Action: Add a "stop/detection" reagent. This reagent simultaneously terminates the kinase reaction and generates a signal (e.g., luminescence) proportional to the amount of ADP produced (or substrate consumed).
-
Action: Read the plate on a suitable plate reader.
-
Rationale (Self-Validating): The signal is inversely proportional to the inhibitor's activity. High signal = low inhibition; low signal = high inhibition.
-
Action: Normalize the data using the positive and negative controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and potent platform for the design of targeted inhibitors. The structure-activity relationship is well-defined, with the C4 position serving as the primary anchor for hinge-binding, the C2 position acting as a tunable reactive center for enhancing potency or achieving covalency, and the C5 position providing a means to modulate physicochemical properties. A deep understanding of these principles is essential for medicinal chemists seeking to optimize potency, refine selectivity, and develop drug candidates with superior clinical potential. Future work in this area will likely focus on leveraging these SAR insights to design next-generation inhibitors that can overcome acquired drug resistance, a major challenge in targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of catalysts for 2-Chloro-5-fluoro-4-methoxypyrimidine cross-coupling
An In-Depth Comparative Study of Catalytic Systems for the Cross-Coupling of 2-Chloro-5-fluoro-4-methoxypyrimidine
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make these scaffolds highly sought after. Among these, this compound stands out as a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its strategic placement of reactive and modulating groups—a displaceable chlorine atom at the C2 position, an electron-withdrawing fluorine at C5, and an electron-donating methoxy group at C4—offers a platform for intricate molecular design.
The functionalization of this pyrimidine core is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. However, the inherent challenge lies in the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts, necessitating the use of highly active and specialized catalytic systems.[1]
This guide provides a comprehensive, data-driven comparison of various catalysts for the cross-coupling of this compound. We will delve into the mechanistic nuances behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.
Understanding the Substrate: Reactivity and Electronic Effects
The reactivity of this compound is a delicate balance of electronic influences. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The methoxy group at C4 is electron-donating, which can somewhat decrease the reactivity of the C-Cl bond towards oxidative addition.[1] Conversely, the fluorine atom at C5 is strongly electron-withdrawing, which enhances the electrophilicity of the ring. The primary site for cross-coupling is the C2 chlorine, which requires a potent catalytic system to undergo oxidative addition to a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles.
Comparative Analysis of Catalytic Systems
The success of any cross-coupling reaction hinges on the judicious selection of the metal, ligand, base, and solvent. For a challenging substrate like an aryl chloride, the ligand's role is particularly critical.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis remains the gold standard for a wide array of cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most powerful methods for C-C bond formation.[2] For activating the C-Cl bond of our substrate, the choice of phosphine ligand is paramount.
-
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. This is typically the rate-limiting step for chlorides and requires electron-rich, sterically hindered ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond, and accelerate the final reductive elimination step to release the product.[2]
-
Catalyst Components:
-
Ligands: For aryl chlorides, standard ligands like PPh₃ are often insufficient. The development of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos, as well as N-heterocyclic carbenes (NHCs) like IPr, has been transformative.[2][4] These ligands create a coordinatively unsaturated, highly reactive catalytic species.
-
Bases: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[5] K₃PO₄ is often a robust choice for heteroaryl halides.[5]
-
Solvents: Anhydrous ethereal solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[5]
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (Typical) | [2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | High | |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 60-75 | [6] |
| Pd/IPr (NHC) | K₂CO₃ | 1,4-Dioxane | 80-100 | 12 | Moderate-Good | [4] |
Note: Yields are representative for similar electron-deficient chloro-heterocycles and serve as a strong predictive baseline.
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method, coupling an amine with an aryl halide.[7] This reaction is central to the synthesis of countless pharmaceuticals where an aniline or related moiety is required.
-
Mechanism Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form an amide complex, and subsequent reductive elimination to form the C-N bond.[7]
-
Catalyst Components:
-
Ligands: Success relies heavily on specialized ligands. Biarylphosphine ligands (e.g., Xantphos, Josiphos, and various Buchwald ligands) are highly effective.[8] The choice of ligand can depend on whether the amine is primary or secondary.
-
Bases: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate are commonly used.
-
The Sonogashira reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide.[9]
-
Mechanism Insight: This reaction uniquely involves a dual catalytic cycle. A palladium cycle facilitates the oxidative addition and reductive elimination, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[9]
-
Catalyst Components:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[5] Copper-free versions exist but often require specific ligands to avoid the homocoupling of alkynes (Glaser coupling).[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[5]
-
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling, especially for inert C-Cl and C-F bonds.[10][11][12][13]
-
Advantages & Challenges: Nickel catalysts can often perform couplings of unreactive electrophiles under milder conditions than palladium.[10] However, nickel catalysis can be more sensitive to air and moisture, and certain nitrogen-containing heterocycles can act as inhibitors, forming stable, inactive nickel complexes.[14]
-
Catalyst Systems:
Copper-Based Catalysis
While palladium and nickel dominate the field, copper catalysis has its niche. It is essential as a co-catalyst in the traditional Sonogashira reaction.[9] Furthermore, classic Ullmann condensation reactions, which are copper-mediated, can form C-N and C-O bonds, although they typically require harsh conditions (high temperatures) and have been largely superseded by the milder palladium-catalyzed methods.
Visualizing the Catalysis
To better understand the underlying processes, diagrams of the key catalytic cycle and a general experimental workflow are provided below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols: Field-Proven Methodologies
The following protocols represent optimized starting points for the functionalization of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Objective: To synthesize 2-Phenyl-5-fluoro-4-methoxypyrimidine.
-
Rationale: This protocol uses a robust Pd(OAc)₂/SPhos catalyst system known for its high efficiency with aryl chlorides. K₃PO₄ is selected as a strong, reliable base.
-
Methodology:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Objective: To synthesize 4-(5-fluoro-4-methoxypyrimidin-2-yl)morpholine.
-
Rationale: This protocol utilizes a Pd₂(dba)₃/Xantphos system with sodium tert-butoxide, a combination widely proven for the amination of heteroaryl chlorides with secondary amines.
-
Methodology:
-
Preparation: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon.
-
Reagent Addition: Add degassed toluene via syringe, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Reaction: Heat the sealed reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction to completion by LC-MS (typically 16-24 hours).
-
Workup: Cool the mixture to room temperature. Pass it through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield the target aminopyrimidine.
-
Conclusion and Future Outlook
The cross-coupling of this compound is a critical transformation for accessing novel chemical entities in drug discovery. This guide demonstrates that while the substrate's C-Cl bond presents a challenge, modern catalytic systems offer robust and reliable solutions.
Key Takeaways:
-
Palladium-based catalysts , particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes, are the most versatile and high-performing systems for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions of this substrate.
-
Ligand selection is the most critical parameter for achieving high yields and overcoming the inertness of the C-Cl bond.
-
Nickel catalysts represent a promising, cost-effective alternative, although they may require more rigorous optimization and screening for compatibility with N-heterocyclic substrates.
The principles and protocols outlined herein provide a solid foundation for researchers. By understanding the interplay between the catalyst, ligand, and substrate, scientists can effectively harness the power of cross-coupling to accelerate the synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 12. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 13. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating Reaction Selectivity: A Guide to Kinetic and Thermodynamic Control in Substituted Pyrimidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the ability to selectively forge specific chemical bonds is paramount. This is particularly true in the synthesis of substituted pyrimidines, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The regiochemical outcome of reactions on the pyrimidine scaffold is often a delicate interplay between two fundamental principles: kinetic and thermodynamic control. This guide provides an in-depth exploration of these concepts, offering a comparative analysis of reaction pathways, supporting experimental data, and actionable protocols to empower researchers in harnessing this selectivity for the rational design and synthesis of novel pyrimidine derivatives.
The Decisive Moment: Understanding Kinetic vs. Thermodynamic Control
At its core, the competition between kinetic and thermodynamic control dictates which of two or more possible products is favored in a chemical reaction.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the result of the reaction pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows the initially formed products to revert to the starting materials and explore alternative reaction pathways. Under these conditions, the most stable product, the "thermodynamic product," will accumulate as it resides in the lowest energy state.
The ability to modulate reaction conditions, such as temperature, solvent, and catalysts, allows chemists to steer a reaction towards the desired kinetic or thermodynamic outcome.
Case Study: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidines
A classic and highly relevant example of this dichotomy is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions.[1] When a nucleophile is introduced to a 2,4-dichloropyrimidine, a competition arises between substitution at the C2 and C4 positions.
Generally, substitution at the C4 position is considered the thermodynamically favored pathway, leading to the more stable product.[2] However, the C2 position can be the site of the kinetically favored attack under specific circumstances. The regioselectivity is highly sensitive to the electronic and steric environment of the pyrimidine ring and the nature of the incoming nucleophile.[3]
The "Why": Mechanistic Insights from Computational Chemistry
Computational studies provide invaluable insights into the factors governing this regioselectivity. Frontier molecular orbital (FMO) theory, specifically the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the most likely site of nucleophilic attack. For many 2,4-dichloropyrimidines, the LUMO has a larger coefficient on the C4 carbon, indicating that it is the more electrophilic site and thus the preferred target for nucleophiles.[2]
However, the presence of substituents on the pyrimidine ring can significantly alter the electronic landscape. For instance, an electron-donating group at the C6 position can increase the electron density at C4, making C2 the more favorable site for nucleophilic attack.[2] Transition state energy calculations can further elucidate the reaction pathways, revealing the activation barriers for attack at both C2 and C4 and explaining why one product is formed faster (kinetic) while the other is more stable (thermodynamic).
Visualizing the Pathways: Kinetic vs. Thermodynamic Control in SNAr
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic pathways.
Experimental Evidence: Amination of 6-Aryl-2,4-dichloropyrimidine
A study by Peng et al. on the amination of 6-aryl-2,4-dichloropyrimidines provides a clear example of how reaction conditions can dictate regioselectivity.[4] While not explicitly framed as a kinetic versus thermodynamic control study in the original publication, the data strongly supports this interpretation.
Under standard SNAr conditions (K2CO3 in DMAc), the reaction of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with dibutylamine yielded a mixture of the C4 and C2 substituted products in a 70:30 ratio, respectively.[4] This suggests that under these conditions, the reaction is not highly selective.
However, the introduction of a palladium catalyst dramatically shifted the selectivity. Using a palladium catalyst with a suitable phosphine ligand, the reaction overwhelmingly favored the formation of the C4-substituted product, with ratios exceeding 30:1.[4] While this is an example of catalytic control, it highlights the subtle energy differences between the two pathways and how they can be manipulated. In the absence of a catalyst, the reaction likely proceeds under a degree of thermodynamic control, favoring the more stable C4 isomer, but with a low enough energy barrier for the C2 pathway to be competitive. The palladium catalyst selectively lowers the activation energy for the C4 pathway, leading to a kinetically controlled reaction that also happens to yield the thermodynamically more stable product in this specific case.
Comparative Data: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
| Reaction Conditions | Nucleophile | C4:C2 Product Ratio | Predominant Control |
| K2CO3, DMAc | Dibutylamine | 70:30 | Thermodynamic (partial) |
| Pd(OAc)2, dppb, LiHMDS, Toluene | Dibutylamine | >30:1 | Kinetic (Catalyst-controlled) |
| No Catalyst | Aniline | High C4 selectivity | Thermodynamic |
Data synthesized from Peng et al., Org. Lett. 2006, 8, 3, 395–398.[4]
Experimental Protocols
Protocol 1: Non-Catalyzed Amination (Favoring Thermodynamic Product)
This protocol describes a general procedure for the nucleophilic aromatic substitution on a 2,4-dichloropyrimidine, which under thermal conditions, tends to favor the thermodynamically more stable C4-substituted product.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Amine (e.g., Aniline) (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a stirred solution of 6-aryl-2,4-dichloropyrimidine in DMAc, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4- and C2-substituted isomers and determine the product ratio.
Protocol 2: Palladium-Catalyzed Amination (Favoring Kinetically Controlled C4-Substitution)
This protocol, adapted from Peng et al., demonstrates a highly regioselective C4-amination using a palladium catalyst.[4]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Secondary Amine (e.g., Dibutylamine) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)2 and dppb in anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 6-aryl-2,4-dichloropyrimidine and the secondary amine.
-
Cool the mixture to 0 °C and add LiHMDS portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the highly pure C4-substituted product.
Conclusion
The selective functionalization of substituted pyrimidines is a critical task in modern drug discovery and development. A thorough understanding of the principles of kinetic and thermodynamic control provides a powerful tool for directing the outcome of these reactions. By carefully selecting reaction parameters such as temperature, reaction time, and the use of catalysts, researchers can favor the formation of either the kinetically or thermodynamically controlled product. The case of nucleophilic aromatic substitution on 2,4-dichloropyrimidines serves as an excellent illustration of these principles in action. The strategic application of this knowledge, supported by mechanistic insights from computational chemistry, will continue to enable the synthesis of novel and complex pyrimidine-based molecules with desired biological activities.
References
In vitro evaluation of kinase inhibitors derived from 2-Chloro-5-fluoro-4-methoxypyrimidine
An objective comparison of kinase inhibitors derived from the 2,4-disubstituted pyrimidine scaffold, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Core as a Privileged Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in successful therapeutic agents.[1] As a bioisostere of the adenine core of ATP, the pyrimidine ring system is exceptionally well-suited to target the highly conserved ATP-binding pocket of protein kinases.[2] This fundamental interaction provides a robust foundation for developing potent and selective kinase inhibitors.
While this guide focuses on inhibitors conceptually derived from precursors like 2-Chloro-5-fluoro-4-methoxypyrimidine, it draws upon a broader class of 2,4-disubstituted pyrimidines. The strategic placement of different chemical groups at the C2 and C4 positions of the pyrimidine ring allows for extensive Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3] Substitutions at these positions can form critical hydrogen bonds with the kinase "hinge" region and extend into solvent-exposed areas or deeper hydrophobic pockets, thereby dictating the inhibitor's specific target profile.[4] This guide provides a comparative analysis of several such inhibitors, detailing their in vitro performance against key oncogenic kinases and the methodologies used to generate this data.
Comparative In Vitro Performance of Pyrimidine-Derived Kinase Inhibitors
The versatility of the 2,4-disubstituted pyrimidine scaffold is evident in its ability to generate potent inhibitors against a diverse range of kinase targets, from cell cycle regulators like Aurora kinases to critical receptor tyrosine kinases such as EGFR and ALK. The following table summarizes the in vitro performance of representative compounds from this class.
| Compound ID | Primary Kinase Target(s) | Biochemical IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (µM) | Target Cell Line | Reference |
| Compound 12a | Aurora A / Aurora B | 309 (AurA), 293 (AurB) | 1.31 | HCT-116 (Colon) | [5] |
| Compound 13 | Aurora A | <50 (Assay dependent) | 0.00336 (3.36 nM) | NCI-H524 (SCLC) | [6][7] |
| Compound 8 | EGFR (L858R/T790M) | 6.4 | 0.17 | H1975 (NSCLC) | [8] |
| Compound 12a (ALK Series) | ALK / HDAC1 | 3.3 (ALK), 28.1 (HDAC1) | 0.021 | KARPAS-299 (ALCL) | [9] |
| Compound 33 | FLT3 / VEGFR2 | 39 (FLT3), 12 (VEGFR2) | Not Reported | Not Reported | [10] |
Table 1: Comparative in vitro activity of selected 2,4-disubstituted pyrimidine derivatives. This table highlights the scaffold's adaptability in targeting different kinases with high potency.
The data reveals that minor structural modifications can profoundly impact target specificity and potency. For instance, the pyrimidine derivatives developed by Guo et al. (2022) led to Compound 12a , a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase 1 (HDAC1), demonstrating stronger antiproliferative activity than the approved drug Ceritinib in ALK-positive cancer cell lines.[9] Similarly, another research effort yielded Compound 8 , which shows exceptional potency against the drug-resistant L858R/T790M double mutant of the Epidermal Growth Factor Receptor (EGFR).[8] These examples underscore the power of the pyrimidine core as a starting point for developing next-generation inhibitors that can overcome clinical resistance.
Visualizing Kinase Inhibition and Evaluation Workflow
Understanding the mechanism of action requires visualizing both the biological context and the experimental process.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway, indicating where pyrimidine-based inhibitors typically act to block downstream proliferation and survival signals.
The evaluation of these inhibitors follows a logical, multi-step process, beginning with direct enzyme interaction and progressing to cellular effects.
Caption: The logical workflow for the in vitro evaluation of a novel kinase inhibitor, from initial potency testing to cellular mechanism of action.
Essential In Vitro Experimental Protocols
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. The following sections detail the core methodologies used to evaluate pyrimidine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Causality: This experiment is critical for establishing a direct interaction between the inhibitor and its target kinase, independent of cellular factors like membrane permeability or efflux pumps. The resulting IC₅₀ value is a key metric of potency.[11]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a base kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Serially dilute the pyrimidine inhibitor in DMSO, then further dilute in the kinase buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a solution containing the purified target kinase (e.g., Aurora A, EGFR) and its specific peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near its Km value for the specific enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.[11]
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to consume unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Cell-Based Antiproliferative Assay (GI₅₀/IC₅₀ Determination)
This assay assesses the inhibitor's ability to slow the growth or kill cancer cells that are dependent on the target kinase. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[12]
Causality: This experiment provides crucial information on the compound's effectiveness in a biological context, accounting for cell permeability, stability, and engagement with the target in its native environment.[13]
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, H1975) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine inhibitor (e.g., 0.1 nM to 50 µM) for 72 hours. Include a DMSO-only control.
-
Viability Measurement (MTS Assay):
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator. Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot this against the inhibitor concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Pathway Modulation
This technique confirms that the inhibitor is working through the intended mechanism by measuring the phosphorylation status of the target kinase and its downstream effectors.
Causality: A reduction in the phosphorylated (active) form of a downstream protein (e.g., p-AKT, p-ERK) following treatment provides strong evidence that the inhibitor is engaging its target and blocking the signaling cascade.[9]
Protocol Steps:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor at a relevant concentration (e.g., 1x and 10x the cellular IC₅₀) for a short duration (e.g., 2-6 hours).
-
Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., p-ALK), the total target protein (e.g., total ALK), and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the p-ALK signal relative to total ALK and the loading control confirms target inhibition.
Conclusion
The 2,4-disubstituted pyrimidine scaffold remains a highly productive platform for the discovery of novel kinase inhibitors. The experimental data for compounds targeting Aurora kinases, EGFR, and ALK demonstrate that careful manipulation of substituents on this core structure can yield inhibitors with nanomolar potency and high cellular efficacy.[5][8][9] The in vitro evaluation workflow—progressing from direct biochemical assays to cell-based functional and mechanistic studies—provides a robust framework for identifying and validating promising clinical candidates. As researchers continue to explore the chemical space around this privileged core, it is highly probable that new derivatives will emerge to address ongoing challenges in oncology, including acquired drug resistance.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inits.at [inits.at]
A Comparative Guide to the Characterization of 2-Chloro-5-fluoro-4-methoxypyrimidine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluoro-4-methoxypyrimidine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. The strategic placement of its substituents—a chloro leaving group, a fluorine atom, and a methoxy group—provides multiple avenues for functionalization. Understanding the reaction intermediates formed during its transformation is paramount for reaction optimization, impurity profiling, and the rational design of novel synthetic pathways. This guide provides an in-depth comparison of the characterization of reaction intermediates in the most common transformations of this compound: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Principles of Reactivity in Substituted Pyrimidines
The reactivity of the pyrimidine ring is significantly influenced by the electronegative nitrogen atoms, which create an electron-deficient aromatic system. This inherent electronic property makes the ring susceptible to nucleophilic attack. The substituents on the ring further modulate this reactivity:
-
Halogen Reactivity: In both SNAr and palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[1] Consequently, the C-Cl bond in this compound is the primary site of reaction over the more inert C-F bond.
-
Positional Reactivity: The positions on the pyrimidine ring exhibit different levels of activation towards nucleophilic attack and oxidative addition. The general order of reactivity is C4/C6 > C2 > C5.[1][2] The C2 and C4/C6 positions are most activated due to their proximity to the ring nitrogens, which can stabilize the negative charge in the reaction intermediates.
Nucleophilic Aromatic Substitution (SNAr) Intermediates: The Meisenheimer Complex
Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. This reaction proceeds through a stepwise mechanism involving the formation of a key intermediate known as the Meisenheimer complex.[3]
The Reaction Mechanism and the Meisenheimer Intermediate
The SNAr reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chloro leaving group (C2 position). This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and the nitro group, if present.[4] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-4-methoxypyrimidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-fluoro-4-methoxypyrimidine (CAS No: 37554-70-4). As a halogenated pyrimidine derivative, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science. However, its chemical nature necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.
Hazard Profile and Essential Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a benign organic molecule; its halogenated structure presents specific toxicological concerns. A thorough risk assessment must be conducted before handling.[1]
The primary hazards, as identified in its Safety Data Sheet (SDS), include acute oral toxicity and the risk of serious eye damage.[2] The compound is classified under the Globally Harmonized System (GHS) with the hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[2] Therefore, all handling and disposal operations must be predicated on mitigating these risks.
Table 1: Hazard and Physicochemical Profile of this compound
| Property | Value | Source |
| CAS Number | 37554-70-4 | [2][3] |
| Molecular Formula | C₅H₄ClFN₂O | [2][3] |
| Physical Form | Solid | [2] |
| GHS Hazard Codes | H302, H318 | [2] |
| GHS Signal Word | Danger | [2] |
| Disposal Code | P501 | [3] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |
This high water hazard classification (WGK 3) underscores the critical need to prevent this chemical from entering aquatic environments.[2] Discharge into sewer systems is strictly prohibited.[3]
Pre-Disposal Handling and Waste Segregation: A Self-Validating Protocol
Proper disposal begins long before the waste container leaves the laboratory. The principle of causality is key: meticulous handling and segregation directly prevent cross-contamination, dangerous reactions, and improper disposal outcomes.
Step 1: Personal Protective Equipment (PPE) Based on the hazard profile, the mandatory PPE for handling this compound and its waste includes:
-
Eye Protection: Chemical splash goggles are the minimum requirement. Given the H318 classification (causes serious eye damage), a face shield worn over goggles is strongly recommended when handling larger quantities or during any transfer process that could generate dust or splashes.[1][2]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[3]
Step 2: Waste Container Selection and Labeling All waste containing this compound must be collected in a designated, compatible, and properly labeled container.[1]
-
Container Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds.[4] The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, harmful).[1] This ensures that anyone handling the container is immediately aware of its contents and the associated dangers.
Step 3: Segregation—The Cornerstone of Safe Disposal As a halogenated organic compound, this waste must be segregated from other waste streams.[4][5]
-
DO NOT MIX with non-halogenated organic solvents. Mixing these waste streams complicates the disposal process and significantly increases costs, as it renders the entire volume unsuitable for solvent recovery.[5]
-
DO NOT MIX with incompatible materials such as strong acids, bases, oxidizers, or peroxides.[1][4] Such mixing can lead to dangerous chemical reactions.
-
Store the segregated waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7]
Disposal Protocol: Incineration as the Definitive Solution
Disposing of this compound is not a matter of simple dilution or neutralization. Its chemical structure, containing both chlorine and fluorine, dictates the required disposal methodology.
Prohibited Disposal Methods:
-
Drain Disposal: Absolutely prohibited. The compound is highly hazardous to aquatic life, and its halogenated nature makes it persistent.[2][3] Furthermore, EPA regulations strictly ban the sewering of hazardous waste pharmaceuticals and other hazardous chemicals.[8]
-
Trash Disposal: Prohibited. This compound does not meet the criteria for non-hazardous waste and cannot be disposed of in regular trash.[9]
Recommended Disposal Method: High-Temperature Incineration The definitive and required method for the disposal of this compound is through a licensed chemical destruction facility via controlled high-temperature incineration.[3][10]
-
Causality: The high thermal energy of incineration is necessary to break the robust carbon-chlorine and carbon-fluorine bonds, ensuring the complete destruction of the molecule.[11] Incomplete combustion can lead to the formation of even more hazardous byproducts.
-
Flue Gas Scrubbing: This is a critical component of the incineration process. The combustion of halogenated compounds produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[10][12] The incinerator must be equipped with a flue gas scrubbing system to neutralize these corrosive and toxic gases before they are released into the atmosphere.[3][10]
All disposal activities must be conducted in strict accordance with local, state, and federal laws and regulations.[3] The waste must be handled by a licensed hazardous waste disposal contractor.
Diagram 1: Disposal Decision Workflow
This diagram outlines the critical decision points for the proper segregation and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: Wearing appropriate PPE, prevent the further spread of the material.
-
Absorb and Collect: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][13] Use spark-proof tools.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes) must be placed in the hazardous waste container for halogenated organics and disposed of accordingly.[3]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the protocols outlined in this guide—from initial risk assessment and meticulous segregation to the final, definitive step of high-temperature incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to procedural excellence is the bedrock of scientific integrity and deep institutional trust.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound AldrichCPR 37554-70-4 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. epa.gov [epa.gov]
- 12. theic2.org [theic2.org]
- 13. fishersci.co.uk [fishersci.co.uk]
Navigating the Safe Handling of 2-Chloro-5-fluoro-4-methoxypyrimidine: A Senior Application Scientist's Guide
For researchers and professionals in the fast-paced world of drug development, the novel building block 2-Chloro-5-fluoro-4-methoxypyrimidine presents exciting synthetic possibilities. However, its halogenated pyrimidine structure necessitates a robust and proactive approach to safety. This guide moves beyond mere compliance, offering a detailed operational plan grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of your research. Here, we will delve into the critical aspects of personal protective equipment (PPE), emergency preparedness, and waste disposal, providing not just steps, but the rationale behind them.
Understanding the Hazard: A Proactive Stance
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] Its nature as a solid powder also presents a risk of aerosolization, leading to potential respiratory tract irritation. Therefore, our safety protocols are designed to mitigate these risks through a multi-layered defense, with PPE as the final, crucial barrier.
The Foundation of Safety: Engineering and Administrative Controls
Before any discussion of PPE, it is paramount to emphasize the importance of a well-designed laboratory environment.
-
Engineering Controls : The primary line of defense is to handle this compound within a certified chemical fume hood. This engineering control is non-negotiable as it effectively captures and exhausts airborne particulates and vapors, minimizing inhalation exposure. Ensure that the fume hood has a calibrated face velocity and is free of clutter to maintain optimal airflow. Eyewash stations and safety showers must be readily accessible and tested weekly.[2]
-
Administrative Controls : Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control. This document should outline standard operating procedures (SOPs) for handling hazardous chemicals like this compound. All personnel must be thoroughly trained on these SOPs before commencing any work. A key administrative control is to minimize the quantity of the chemical handled at any given time.
Personal Protective Equipment: Your Last Line of Defense
The selection and correct use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety goggles and a face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat | N95 respirator |
| Solution Preparation | Safety goggles and a face shield | Double-gloving with nitrile gloves | Long-sleeved lab coat | Not typically required if performed in a fume hood |
| Reaction Setup and Monitoring | Safety goggles | Double-gloving with nitrile gloves | Long-sleeved lab coat | Not typically required if performed in a fume hood |
| Spill Cleanup | Safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | P100 respirator |
In-Depth Look at PPE Selection:
-
Eye and Face Protection : Given the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] When handling the solid powder outside of a glove box, a face shield should be worn in conjunction with goggles to protect against splashes and airborne particles.[4]
-
Body Protection : A standard cotton lab coat is not sufficient. A lab coat made of a material with low permeability, such as polyester or a cotton/polyester blend, should be worn. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : When handling the solid powder, especially during weighing or transfer, there is a significant risk of generating airborne dust. In these situations, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation.[8] For larger spills where dust generation is unavoidable, a higher level of respiratory protection, such as a P100 respirator, is necessary.[5] All personnel required to wear respirators must be medically cleared and fit-tested annually as per OSHA regulations.
Procedural Excellence: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator : If required, perform a user seal check each time you don your respirator.
-
Goggles and Face Shield : Put on your safety goggles, followed by a face shield if necessary.
-
Gloves : Don your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don the second pair of gloves over the first, pulling the cuffs over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves : Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles : Remove your face shield from the back, followed by your goggles. Place them in a designated area for decontamination.
-
Lab Coat : Unbutton your lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior. Place it in a designated laundry bin or disposal bag.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator : Remove your respirator from the back.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
Operational Plans: From Spill to Disposal
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is crucial.
For a Small Spill (less than 1 gram) of Solid this compound:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don Appropriate PPE : At a minimum, wear double nitrile gloves, safety goggles, a face shield, a lab coat, and an N95 respirator.
-
Contain the Spill : Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[9]
-
Clean the Spill : Carefully sweep the absorbent material and the spilled solid into a designated hazardous waste container using a plastic dustpan and brush. Avoid creating dust.
-
Decontaminate the Area : Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Dispose of Waste : Seal and label the hazardous waste container according to your institution's guidelines.
For a Large Spill (more than 1 gram) or any spill of the chemical in solution:
-
Evacuate : Immediately evacuate the area.
-
Alert : Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate : Close the doors to the affected area to contain the spill.
-
Await Professional Response : Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation : All solid waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.
-
Container Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1]
Visualizing the Path to Safety
To aid in the decision-making process for PPE selection, the following workflow provides a clear, logical progression based on the task at hand.
Caption: PPE selection workflow for handling this compound.
By adhering to these comprehensive safety and logistical protocols, you can confidently and responsibly unlock the potential of this compound in your research endeavors. Remember, a culture of safety is not a barrier to innovation but rather its essential foundation.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. needle.tube [needle.tube]
- 3. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 4. students.umw.edu [students.umw.edu]
- 5. northwestern.edu [northwestern.edu]
- 6. urgent.supply [urgent.supply]
- 7. research.usu.edu [research.usu.edu]
- 8. aghealthandsafety.com [aghealthandsafety.com]
- 9. hazwoper-osha.com [hazwoper-osha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
